N-(tert-butyl)decahydroisoquinoline-3-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-tert-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h10-12,15H,4-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZBXVBPICTBDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869858 | |
| Record name | N-tert-Butyldecahydroisoquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of N-(tert-butyl)decahydroisoquinoline-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(tert-butyl)decahydroisoquinoline-3-carboxamide is a pivotal chiral intermediate in the synthesis of several prominent antiretroviral drugs, most notably the HIV-1 protease inhibitors Saquinavir and Nelfinavir. Its rigid, bicyclic decahydroisoquinoline core provides a valuable scaffold in medicinal chemistry, influencing the stereochemistry and conformational properties of the final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive analysis of the structure, synthesis, and physicochemical properties of this compound, along with an examination of the biological signaling pathways modulated by the drugs derived from it. Detailed experimental protocols for its synthesis and purification are also presented.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C14H26N2O, is a saturated heterocyclic compound. The structure features a decahydroisoquinoline ring system, which is a fully hydrogenated derivative of isoquinoline, linked to a tert-butyl carboxamide group at the 3-position. The stereochemistry of the chiral centers, particularly at the 3, 4a, and 8a positions, is crucial for its utility as a building block in asymmetric synthesis.
Quantitative Physicochemical Data
A summary of the key physicochemical properties of (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C14H26N2O | [1] |
| Molecular Weight | 238.37 g/mol | [1] |
| Melting Point | 112-115 °C | [2] |
| Boiling Point | 401.5 °C (at 760 mmHg, estimated) | [2] |
| Density | 0.976 g/cm³ | [2] |
| Optical Rotation | [α]22/D −71° (c = 1 in methanol) | [2] |
| Appearance | White solid | [2] |
| Solubility | Soluble in water | [2] |
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.
Mass Spectrometry
Mass spectrometry of this compound typically shows a protonated molecular ion [M+H]+ at m/z 239, confirming the molecular weight of the compound.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for this compound were not available in the reviewed literature, a theoretical analysis of the expected ¹H and ¹³C NMR spectra can be provided based on its structure.
-
¹H NMR: The spectrum would be complex due to the numerous protons in the decahydroisoquinoline ring system. Key signals would include a singlet for the nine equivalent protons of the tert-butyl group, and a series of multiplets in the aliphatic region corresponding to the protons of the bicyclic core. The proton attached to the amide nitrogen may appear as a broad singlet.
-
¹³C NMR: The spectrum would show distinct signals for the 14 carbon atoms. The carbonyl carbon of the amide would appear downfield. The quaternary carbon and the three methyl carbons of the tert-butyl group would have characteristic chemical shifts. The remaining carbons of the decahydroisoquinoline ring would appear in the aliphatic region.
Infrared (IR) Spectroscopy
An experimental IR spectrum was not found in the searched literature. However, the IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. These would include N-H stretching vibrations for the secondary amine and the amide, C-H stretching for the aliphatic and tert-butyl groups, and a strong C=O stretching for the amide carbonyl group.
Experimental Protocols
Synthesis of (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide
A common synthetic route involves the hydrogenation of (S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.[4]
Materials:
-
(S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
-
5% Rhodium on Alumina (Rh/Al₂O₃) catalyst
-
Heptane
-
Sodium Hydroxide
Procedure:
-
A solution of (S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide in heptane is prepared.
-
The two-phase system is heated to 65-70°C, and the pH is adjusted to 10-10.5 with sodium hydroxide.
-
The organic layer is separated and heated to azeotropically remove residual water.
-
The solution is hydrogenated using a 15% loading of 5% Rh/Al₂O₃ catalyst at 100°C under 350 psi for 10-16 hours.[4]
-
The reaction mixture is filtered while hot to remove the catalyst.[4]
-
The filtrate is concentrated, and the product is crystallized by cooling to 10°C over 8-10 hours.[4]
-
The solid product is collected by filtration and washed with heptane.[4]
A visual representation of the synthesis workflow is provided below.
Caption: Synthesis workflow for this compound.
Purification
Purification of this compound is typically achieved through crystallization. Following hydrogenation, the crude product is isolated by concentrating the filtrate and cooling to induce crystallization. The resulting solid is then collected by filtration and washed with a non-polar solvent like heptane to remove impurities.[4]
Role in Drug Development and Biological Activity
This compound serves as a crucial chiral building block for the synthesis of HIV-1 protease inhibitors, including Saquinavir and Nelfinavir. These drugs are designed to mimic the transition state of the substrate for the HIV protease enzyme.
Mechanism of Action of Derived HIV Protease Inhibitors
HIV protease is an aspartyl protease that cleaves viral polyproteins into functional proteins, a step that is essential for the maturation of infectious virions. Saquinavir and Nelfinavir act as competitive inhibitors by binding to the active site of the HIV protease, thereby preventing the cleavage of the Gag-Pol polyprotein precursor.[5] This results in the production of immature, non-infectious viral particles.
The general mechanism of HIV protease inhibition is depicted in the following signaling pathway diagram.
Caption: Mechanism of HIV Protease Inhibition.
Off-Target Effects and Associated Signaling Pathways
Interestingly, some HIV protease inhibitors, including those derived from the decahydroisoquinoline scaffold, have been shown to have off-target effects on host cell signaling pathways. A notable example is the inhibition of the PI3K-Akt signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer. The inhibition of Akt phosphorylation by certain protease inhibitors has been explored for its potential as a radiation sensitizer in cancer therapy.
A simplified diagram of the PI3K-Akt signaling pathway and the inhibitory effect of certain HIV protease inhibitors is shown below.
References
- 1. This compound | C14H26N2O | CID 3667935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [3S-(3±,4a2,8a2)]-N-(tert-butyl)decahydro-3-isoquinoline carboxamide, CAS No. 136465-81-1 - iChemical [ichemical.com]
- 3. prepchem.com [prepchem.com]
- 4. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]
- 5. KR20010023266A - Preparation of (s)-n-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxyamide - Google Patents [patents.google.com]
physicochemical properties of N-(tert-butyl)decahydroisoquinoline-3-carboxamide
An In-depth Technical Guide on the Physicochemical Properties of N-(tert-butyl)decahydroisoquinoline-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, particularly its (3S,4aS,8aS) stereoisomer, is a crucial chiral building block in medicinal chemistry. It serves as a key intermediate in the synthesis of several potent HIV protease inhibitors, including Saquinavir and Nelfinavir.[1][2] Understanding its physicochemical properties is fundamental for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of the known physicochemical characteristics of this compound, details the experimental protocols for their determination, and presents a logical workflow for its synthesis.
Core Physicochemical Properties
The properties of this compound have been characterized through both experimental measurements and computational predictions. The data presented here primarily corresponds to the (3S,4aS,8aS) stereoisomer (CAS No. 136465-81-1).
Tabulated Data
The following tables summarize the key quantitative physicochemical data for the compound.
Table 1: Identification and Structural Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide | [3] |
| CAS Number | 136465-81-1 | [4][5][6] |
| Molecular Formula | C₁₄H₂₆N₂O | [3][5][7] |
| Molecular Weight | 238.37 g/mol | [4][5][7] |
| Appearance | White to off-white solid/crystalline powder |[4][6][8] |
Table 2: Thermodynamic and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Melting Point | 112-115 °C | [4][5][6] |
| Boiling Point | 401.5 °C (at 760 mmHg) | [4] |
| Density | 0.976 g/cm³ | [4] |
| Optical Rotation | [α]²²/D = -71° (c=1 in methanol) |[4][5][6] |
Table 3: Solubility and Partitioning Properties
| Property | Value | Source(s) |
|---|---|---|
| Water Solubility | Reported as "Soluble" | [4] |
| Organic Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [5] |
| Dissociation Constant (pKa) | 8.64 (at 24 °C) | [5] |
| Predicted pKa (Amide N-H) | 15.65 ± 0.20 | [5] |
| Computed XLogP3 | 2.6 |[7] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties listed above. While specific instrumental parameters for every cited value are not always available in the literature, the following descriptions represent standard, validated techniques in the field.
Synthesis of (3S,4aS,8aS)-N-tert-butyl-decahydroisoquinoline-3-carboxamide
The synthesis is a multi-step process, typically starting from an optically pure precursor like L-phenylalanine to establish the desired stereochemistry.[9] A common final step involves the hydrogenation of an unsaturated precursor.
Protocol: Catalytic Hydrogenation
-
Precursor: 2-(benzyloxycarbonyl)-N-tert-butyl-decahydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide (0.689 g, 1.85 mmol) is dissolved in 20 mL of ethanol.[10]
-
Catalyst: 10% Palladium on carbon (0.01 g) is added to the solution.[10]
-
Reaction: The mixture is subjected to hydrogenation at room temperature under atmospheric pressure for 18 hours.[10]
-
Workup: The catalyst is removed by filtration through a pad of Celite.[10]
-
Isolation: The solvent (ethanol) is removed from the filtrate by evaporation under reduced pressure to yield the final product as a clear oil, which solidifies upon standing.[10]
Melting Point Determination
The melting point is a crucial indicator of purity. Protocol: Capillary Method
-
A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. The literature value is 112-115 °C.[4][5]
Lipophilicity Determination (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is critical for predicting a drug's membrane permeability and absorption. While a computed value (XLogP3 = 2.6) is available, an experimental value would typically be determined using the shake-flask method or by RP-HPLC.[7]
Protocol: Shake-Flask Method (OECD Guideline 107)
-
System Preparation: A mixture of n-octanol and water (or a suitable buffer like PBS, pH 7.4) is prepared and mutually saturated by shaking for 24 hours, followed by separation of the two phases.
-
Dissolution: A precisely weighed amount of this compound is dissolved in one of the phases.
-
Partitioning: The solution is added to a known volume of the other phase in a separatory funnel. The funnel is shaken vigorously for a set period at a constant temperature (e.g., 25 °C) until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to aid separation.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient P is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Aqueous Solubility Determination
Protocol: Equilibrium Shake-Flask Method (OECD Guideline 105)
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of water (or buffer of a specific pH) in a flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid must be confirmed.
-
Separation: The suspension is filtered (using a low-adsorption filter) or centrifuged to separate the saturated solution from the excess solid.
-
Analysis: The concentration of the compound in the clear, saturated solution is determined by a validated analytical method (e.g., HPLC, LC-MS). This concentration represents the equilibrium solubility.[11]
pKa Determination
The pKa value is essential for understanding the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding. The value of 8.64 likely corresponds to the secondary amine in the decahydroisoquinoline ring.[5]
Protocol: Potentiometric Titration
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a water-methanol mixture.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point, where half of the basic amine has been protonated.
Visualization of Synthesis Workflow
The following diagram illustrates a common synthetic pathway to obtain the target molecule, highlighting the key transformation from its unsaturated precursor.
Caption: Synthetic workflow for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. pschemicals.com [pschemicals.com]
- 4. [3S-(3±,4a2,8a2)]-N-(tert-butyl)decahydro-3-isoquinoline carboxamide, CAS No. 136465-81-1 - iChemical [ichemical.com]
- 5. This compound CAS#: 136465-81-1 [amp.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | C14H26N2O | CID 3667935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to N-(tert-butyl)decahydroisoquinoline-3-carboxamide (CAS 136465-81-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(tert-butyl)decahydroisoquinoline-3-carboxamide, with the CAS number 136465-81-1, is a chiral heterocyclic compound of significant interest in medicinal chemistry. Primarily recognized for its role as a crucial building block, its specific stereoisomer, (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide, is a key intermediate in the synthesis of potent HIV-1 protease inhibitors, including the antiretroviral drugs Saquinavir and Nelfinavir. This technical guide provides a detailed overview of its chemical and physical properties, comprehensive synthesis protocols, and its pivotal application in the development of these antiviral agents. While the direct biological activity of this compound is not extensively documented, its importance as a structural scaffold in active pharmaceutical ingredients is thoroughly examined.
Chemical and Physical Properties
This compound is a white to off-white solid. Its chemical structure consists of a decahydroisoquinoline ring system with a tert-butyl carboxamide group at the 3-position. The physicochemical properties of the (3S,4aS,8aS) stereoisomer are summarized in the table below.
| Property | Value | References |
| CAS Number | 136465-81-1 | [1] |
| Molecular Formula | C₁₄H₂₆N₂O | [1] |
| Molecular Weight | 238.37 g/mol | [1] |
| Melting Point | 112-115 °C | [1] |
| Appearance | White to Almost white powder/crystal | [2] |
| Optical Activity ([α]22/D) | -71° (c = 1 in methanol) | [2] |
| Boiling Point (estimate) | 380.97 °C | [3] |
| Density (estimate) | 1.09 g/cm³ | [1] |
| pKa (predicted) | 15.65 ± 0.20 | [3] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1] |
Synthesis of (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide
The synthesis of the specific (3S,4aS,8aS) stereoisomer is of paramount importance for its use in pharmaceutical manufacturing. A common and efficient method involves the hydrogenation of a tetrahydroisoquinoline precursor.
Experimental Protocol: Hydrogenation of (S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
A method for the preparation of N-tert-butyl-decahydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide involves the hydrogenation of purified (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide under pressure in the presence of a catalyst, such as Rh/Al₂O₃.[4]
A related synthesis involves the hydrogenation of 2-(benzyloxycarbonyl)-N-tert.butyl-decahydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide.[5] In this procedure, a solution of 0.689 g (1.85 mmol) of the starting material in 20 ml of ethanol is hydrogenated in the presence of 0.01 g of 10% palladium-on-carbon. The reaction is carried out at room temperature and under atmospheric pressure for 18 hours. Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the product as a clear oil.
The following diagram illustrates the general workflow for the synthesis of (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide from L-phenylalanine, a common starting material for the tetrahydroisoquinoline precursor.
Synthesis of (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide.
Application in Drug Development
The primary significance of (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide lies in its role as a key chiral building block for the synthesis of HIV-1 protease inhibitors. This decahydroisoquinoline moiety serves as a rigid scaffold that correctly orients the pharmacophoric groups of the final drug molecule for optimal binding to the active site of the HIV protease enzyme.
Synthesis of Saquinavir
In the synthesis of Saquinavir, (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide is condensed with a protected epoxide intermediate.[6] The resulting amino alcohol is then further elaborated through a series of coupling and deprotection steps to yield the final Saquinavir molecule.[6]
The general workflow for the incorporation of the decahydroisoquinoline moiety into Saquinavir is depicted below.
Workflow for Saquinavir Synthesis.
Synthesis of Nelfinavir
The synthesis of Nelfinavir also utilizes (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide as a key starting material. In one synthetic route, it is reacted with benzyl (R)-1-((S)-oxiran-yl)-2-(phenylthio) ethyl carbamate in refluxing methanol.[7] Subsequent deprotection and coupling with 3-acetoxy-2-methylbenzoic acid-succinimide ester leads to the formation of Nelfinavir.[7]
The following diagram illustrates the key steps in the synthesis of Nelfinavir involving the decahydroisoquinoline intermediate.
Workflow for Nelfinavir Synthesis.
Biological Activity and Signaling Pathways
There is a notable lack of publicly available data on the intrinsic biological activity of this compound itself. Its utility in pharmacology is almost exclusively documented as a synthetic intermediate. While the decahydroisoquinoline scaffold is present in many biologically active natural products and synthetic compounds, this specific derivative's own pharmacological profile, including any potential interaction with signaling pathways, has not been a primary focus of research. The potent anti-HIV activity arises from the final drug molecules, Saquinavir and Nelfinavir, which are designed to be highly specific inhibitors of the HIV-1 protease enzyme.
Conclusion
This compound, and particularly its (3S,4aS,8aS) stereoisomer, represents a cornerstone in the synthetic strategies for producing the life-saving antiretroviral drugs Saquinavir and Nelfinavir. Its rigid, chiral structure is indispensable for achieving the high potency and selectivity of these HIV-1 protease inhibitors. While it does not appear to possess significant biological activity in its own right, its role as a key intermediate underscores the critical importance of such building blocks in the landscape of modern drug discovery and development. This guide provides a foundational understanding of its properties and synthetic applications for researchers and professionals in the pharmaceutical sciences.
References
- 1. This compound CAS#: 136465-81-1 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. EP1337514A1 - Method of preparation of (s)-n-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereoisomers of N-(tert-butyl)decahydroisoquinoline-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(tert-butyl)decahydroisoquinoline-3-carboxamide is a saturated bicyclic heterocyclic amide with significant interest in medicinal chemistry. Its rigid decahydroisoquinoline scaffold allows for the precise spatial orientation of substituents, making it a valuable building block in drug design. The stereochemistry of this molecule, arising from multiple chiral centers, plays a pivotal role in its biological activity. This technical guide provides a comprehensive overview of the synthesis, potential pharmacological activities, and experimental evaluation of the stereoisomers of this compound, with a focus on its role as a key intermediate in the development of therapeutic agents.
The decahydroisoquinoline core can exist in different stereoisomeric forms, primarily determined by the fusion of the two rings (cis or trans) and the stereochemistry at the C3 position. The (3S,4aS,8aS)-isomer, in particular, is a well-documented and crucial intermediate in the synthesis of several marketed HIV-1 protease inhibitors, including Saquinavir and Nelfinavir.[1] While the synthesis and utility of this specific isomer are well-established, a comprehensive evaluation of all possible stereoisomers and their comparative biological activities is not extensively documented in publicly available literature. This guide will synthesize the available information and propose experimental pathways for a more thorough investigation.
Stereochemistry of this compound
The this compound molecule possesses three chiral centers at positions 3, 4a, and 8a. This gives rise to 2³ = 8 possible stereoisomers. These can be grouped into diastereomeric pairs based on the cis or trans fusion of the cyclohexane and piperidine rings.
Diagram of Potential Stereoisomers
Caption: Potential stereoisomers of the target compound.
Synthesis of Stereoisomers
The synthesis of specific stereoisomers of this compound typically involves stereocontrolled reactions starting from a chiral precursor. The most documented synthesis is for the (3S,4aS,8aS)-isomer, which is achieved through the hydrogenation of (S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.
Experimental Protocol: Synthesis of (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide [2]
This protocol is based on the hydrogenation of the corresponding tetrahydroisoquinoline precursor.
Materials:
-
(S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
-
Ethanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
A solution of (S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide in ethanol is prepared.
-
10% Pd/C catalyst is added to the solution.
-
The mixture is hydrogenated under atmospheric pressure of hydrogen gas at room temperature for approximately 18 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), the catalyst is removed by filtration.
-
The solvent is removed from the filtrate by evaporation under reduced pressure to yield N-tert-butyl-decahydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide.[3]
Workflow for the Synthesis of the (3S,4aS,8aS)-isomer
Caption: Synthesis workflow for the (3S,4aS,8aS)-isomer.
The synthesis of other stereoisomers would likely require starting from different stereoisomers of the tetrahydroisoquinoline precursor or employing diastereoselective synthetic routes. The separation of diastereomers can often be achieved by chromatographic techniques such as column chromatography or by fractional crystallization of salts formed with a chiral acid.
Potential Pharmacological Activities and Biological Evaluation
While this compound is primarily known as a synthetic intermediate, the decahydroisoquinoline scaffold is present in molecules with diverse biological activities. The different spatial arrangements of the functional groups in each stereoisomer can lead to varied interactions with biological targets.
HIV-1 Protease Inhibition
As a key component of Saquinavir and Nelfinavir, the (3S,4aS,8aS)-isomer of this compound contributes to the overall shape and binding of these inhibitors to the HIV-1 protease active site. It is plausible that other stereoisomers may exhibit different binding affinities and inhibitory activities.
Signaling Pathway: HIV-1 Protease in the Viral Lifecycle
Caption: Role of HIV protease in the viral lifecycle.
Experimental Protocol: In Vitro HIV-1 Protease Inhibition Assay
A common method to assess the inhibitory potential of compounds against HIV-1 protease is a fluorescence resonance energy transfer (FRET)-based assay.
Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic substrate peptide containing a cleavage site for HIV-1 protease, labeled with a fluorescent donor and a quencher.
-
Assay buffer (e.g., sodium acetate buffer, pH 4.7, containing NaCl, EDTA, and DTT)
-
Test compounds (stereoisomers of this compound)
-
Positive control (e.g., Saquinavir)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the test compound or control.
-
Initiate the reaction by adding HIV-1 protease to each well.
-
Incubate the plate at 37°C for a specified period.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
CCR5 Antagonism
Derivatives of decahydroisoquinoline have been investigated as antagonists of the C-C chemokine receptor type 5 (CCR5), a co-receptor for the entry of R5-tropic HIV-1 into host cells. It is therefore a relevant target to investigate for the different stereoisomers of this compound.
Signaling Pathway: CCR5-mediated HIV-1 Entry
Caption: CCR5-mediated HIV-1 entry pathway.
Experimental Protocol: CCR5 Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor.
Materials:
-
Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α)
-
Unlabeled CCR5 ligand for non-specific binding determination (e.g., unlabeled MIP-1α)
-
Test compounds (stereoisomers of this compound)
-
Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
In a 96-well filter plate, add cell membranes, radiolabeled ligand, and either buffer (for total binding), a high concentration of unlabeled ligand (for non-specific binding), or varying concentrations of the test compound.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry, and then measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki or IC50 value for each test compound.
Ionotropic Glutamate Receptor Modulation
Studies have shown that certain 6-substituted decahydroisoquinoline-3-carboxylic acids act as antagonists of NMDA and AMPA receptors.[4][5][6] The stereochemistry of these compounds is crucial for their activity and selectivity.[4] This suggests that the stereoisomers of this compound could also potentially modulate these receptors.
Data Presentation
As direct comparative quantitative data for the stereoisomers of this compound is not available in the literature, a template for data presentation is provided below. This structure can be used to organize experimental findings once the respective assays are performed.
Table 1: Physicochemical Properties of this compound Stereoisomers
| Stereoisomer | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted Solubility |
| (3S,4aS,8aS) | C₁₄H₂₆N₂O | 238.37 | ||
| (3R,4aR,8aR) | C₁₄H₂₆N₂O | 238.37 | ||
| ... | ... | ... | ... | ... |
Table 2: In Vitro Biological Activity of this compound Stereoisomers
| Stereoisomer | HIV-1 Protease IC₅₀ (nM) | CCR5 Binding Kᵢ (nM) | NMDA Receptor IC₅₀ (µM) | AMPA Receptor IC₅₀ (µM) |
| (3S,4aS,8aS) | ||||
| (3R,4aR,8aR) | ||||
| ... |
Conclusion and Future Directions
The stereoisomers of this compound represent a class of compounds with significant, yet largely unexplored, therapeutic potential. While the (3S,4aS,8aS)-isomer is a well-established building block for HIV-1 protease inhibitors, the pharmacological profiles of the other stereoisomers remain to be elucidated.
Future research should focus on the diastereoselective synthesis and purification of all possible stereoisomers of this compound. A systematic biological evaluation of each isomer against a panel of relevant targets, including HIV-1 protease, CCR5, and ionotropic glutamate receptors, would provide valuable structure-activity relationship (SAR) data. Such studies could uncover novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties, thereby expanding the utility of the decahydroisoquinoline scaffold in drug discovery. The experimental protocols and frameworks provided in this guide offer a starting point for these important investigations.
References
- 1. Page loading... [guidechem.com]
- 2. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Structure-activity studies of 6-substituted decahydroisoquinoline-3-carboxylic acid AMPA receptor antagonists. 2. Effects of distal acid bioisosteric substitution, absolute stereochemical preferences, and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (3SR,4aRS,6SR,8aRS)-6-(1H-tetrazol-5-yl)decahydroisoquinoline-3-carboxylic acid, a novel, competitive, systemically active NMDA and AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Frontier of Decahydroisoquinolines: A Technical Guide to Their Activities and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The decahydroisoquinoline scaffold, a fully saturated bicyclic amine, represents a privileged structure in medicinal chemistry. Its inherent conformational rigidity and stereochemical complexity have made it a compelling starting point for the design of novel therapeutic agents targeting a range of biological processes. This technical guide provides an in-depth exploration of the biological activities of decahydroisoquinoline derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Analysis of Biological Activity
The biological efficacy of decahydroisoquinoline derivatives has been quantified across various assays, revealing potent and selective activities. The following tables summarize key quantitative data for different biological targets.
Table 1: NMDA Receptor Antagonist Activity of 6-Substituted Decahydroisoquinoline-3-Carboxylic Acids [1]
| Compound | In Vitro [3H]CGS19755 Binding IC50 (nM) | In Vitro Cortical Wedge Preparation IC50 (µM) vs. NMDA | In Vivo NMDA-Induced Lethality MED (mg/kg, i.p.) |
| 31a | 55 ± 14 | 0.15 ± 0.01 | 1.25 |
| 32a | 856 ± 136 | 1.39 ± 0.29 | 2.5 |
IC50: Half-maximal inhibitory concentration. MED: Minimum effective dose.
Table 2: Anticancer and Anti-Angiogenesis Activity of Tetrahydroisoquinoline Derivatives
Note: While the core of this guide is decahydroisoquinolines, the following data on the related tetrahydroisoquinoline scaffold is included to provide a broader context of the potential of isoquinoline derivatives in oncology.
| Compound | Target/Assay | Cell Line(s) | IC50 | Reference |
| GM-3-18 | KRas Inhibition | Colon Cancer Cell Lines | 0.9 - 10.7 µM | Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents |
| GM-3-121 | Anti-angiogenesis | Not specified | 1.72 µM | Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents |
Experimental Protocols
A detailed understanding of the methodologies used to assess the biological activity of these compounds is crucial for the replication and extension of these findings.
NMDA Receptor Binding Assay ([3H]CGS19755)
This competitive binding assay is used to determine the affinity of test compounds for the NMDA receptor.
-
Materials:
-
Rat brain membranes (cortical or hippocampal)
-
[3H]CGS19755 (radioligand)
-
Test decahydroisoquinoline derivatives
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Rat brain membranes are prepared and homogenized in the assay buffer.
-
Aliquots of the membrane homogenate are incubated with a fixed concentration of [3H]CGS19755 and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor antagonist (e.g., unlabeled CGS19755 or L-glutamate).
-
The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 values are calculated by non-linear regression analysis of the competition binding curves.
-
Cortical Wedge Preparation for NMDA Antagonist Assay
This electrophysiological assay assesses the functional antagonism of NMDA receptor-mediated responses in a brain tissue preparation.
-
Materials:
-
Rodent (e.g., rat or mouse)
-
Dissection tools
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
Recording chamber
-
Microelectrodes
-
Amplifier and data acquisition system
-
NMDA, AMPA, Kainic acid
-
Test decahydroisoquinoline derivatives
-
-
Procedure:
-
The animal is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF.
-
A block of the cerebral cortex is dissected and mounted on a vibratome stage.
-
Coronal or sagittal slices (e.g., 300-400 µm thick) are cut and transferred to a holding chamber containing oxygenated aCSF at room temperature for recovery.
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
A recording electrode is placed in the appropriate cortical layer to record field excitatory postsynaptic potentials (fEPSPs).
-
A stimulating electrode is positioned to evoke synaptic responses.
-
A stable baseline response to the application of NMDA is established.
-
The test decahydroisoquinoline derivative is added to the perfusion solution at various concentrations, and the response to NMDA is recorded.
-
The IC50 value is determined by quantifying the concentration-dependent inhibition of the NMDA-evoked response.
-
The selectivity of the antagonist can be assessed by testing its effect on responses evoked by AMPA and kainic acid.
-
In Vivo NMDA-Induced Lethality Assay in Mice
This in vivo assay evaluates the ability of a compound to protect against the lethal effects of a high dose of NMDA.
-
Materials:
-
Mice (e.g., male Swiss-Webster)
-
N-Methyl-D-aspartate (NMDA)
-
Test decahydroisoquinoline derivatives
-
Vehicle (e.g., saline, DMSO)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
-
Procedure:
-
Mice are divided into control and treatment groups.
-
The test compound or vehicle is administered intraperitoneally at various doses.
-
After a specific pretreatment time (e.g., 30-60 minutes), a lethal dose of NMDA is administered intraperitoneally.
-
The animals are observed for a defined period (e.g., 30 minutes) for the onset of seizures and mortality.
-
The minimum effective dose (MED) is determined as the lowest dose of the test compound that provides significant protection against NMDA-induced lethality compared to the vehicle-treated group.
-
Signaling Pathways and Mechanisms of Action
The biological effects of decahydroisoquinoline and related derivatives are mediated through their interaction with specific signaling pathways.
Neuroprotection via NMDA Receptor Antagonism and Downstream Signaling
As potent NMDA receptor antagonists, decahydroisoquinoline derivatives are proposed to exert their neuroprotective effects by inhibiting the excessive influx of Ca2+ into neurons, a key event in excitotoxicity. This, in turn, modulates downstream signaling cascades associated with cell survival and death. One of the critical pro-survival pathways is the PI3K/Akt pathway.
Caption: Neuroprotective signaling cascade modulated by decahydroisoquinoline derivatives.
Modulation of MAPK Signaling by Tetrahydroisoquinoline Derivatives
While distinct from the decahydro- core, studies on tetrahydroisoquinoline derivatives have revealed their ability to modulate key signaling pathways involved in cell proliferation and apoptosis, such as the ERK1/2 and p38 MAPK pathways. This provides a valuable framework for investigating similar activities in their fully saturated counterparts.
Caption: Potential modulation of MAPK signaling pathways by tetrahydroisoquinoline derivatives.
Conclusion
Decahydroisoquinoline derivatives have demonstrated significant and varied biological activities, particularly as potent and selective NMDA receptor antagonists with in vivo efficacy. The data and methodologies presented in this guide provide a solid foundation for further research and development in this area. Future investigations should focus on elucidating the detailed mechanisms of action, exploring a wider range of biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds. The exploration of related isoquinoline scaffolds, such as the tetrahydroisoquinolines, in areas like oncology, further underscores the therapeutic potential of this structural class. A comprehensive understanding of their interaction with key signaling pathways will be paramount in translating the potential of decahydroisoquinoline derivatives into novel and effective therapeutics.
References
Core Functional Insights into N-(tert-butyl)decahydroisoquinoline-3-carboxamide: A Scaffolding Approach to Modern Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Abstract: N-(tert-butyl)decahydroisoquinoline-3-carboxamide is a pivotal chiral building block in contemporary medicinal chemistry. While not possessing a known intrinsic mechanism of action, its rigid bicyclic structure serves as a crucial scaffold for the synthesis of highly potent and selective therapeutic agents. This technical guide delineates the functional importance of this moiety by examining its role in two major classes of drugs: HIV-1 protease inhibitors and excitatory amino acid (EAA) receptor antagonists. We will explore the mechanism of action of drugs derived from this scaffold, present quantitative data on their activity, and provide illustrative diagrams of their signaling pathways and experimental workflows.
This compound: A Versatile Synthetic Intermediate
This compound is primarily recognized as a key intermediate in the synthesis of various pharmaceuticals.[1][2][3] Its stereochemically defined structure is instrumental in orienting pharmacophoric groups in the active sites of their respective biological targets. The main therapeutic areas where this scaffold is employed are in the development of antiretroviral drugs and agents targeting neurological disorders.
Application in HIV-1 Protease Inhibitors: The Case of Nelfinavir
The decahydroisoquinoline moiety is a cornerstone in the design of potent HIV-1 protease inhibitors. Nelfinavir (brand name Viracept) is a prime example of a commercially successful drug that incorporates a derivative of this scaffold.
Mechanism of Action of Nelfinavir
Nelfinavir is a competitive inhibitor of the HIV-1 protease enzyme.[4][5][6] This enzyme is critical for the lifecycle of the HIV virus as it cleaves the viral Gag-Pol polyprotein into mature, functional proteins necessary for the assembly of new, infectious virions.[4][6][7] By binding to the active site of the HIV-1 protease, Nelfinavir blocks this cleavage process, leading to the production of immature and non-infectious viral particles.[4][6][8]
The this compound fragment plays a significant role in the binding of drugs like Saquinavir, a close analog of Nelfinavir, to the HIV-1 protease. Specifically, the decahydroisoquinoline moiety occupies the S1' subsite of the enzyme's active site, contributing to the inhibitor's high binding affinity and specificity.[7]
Diagram 1: Signaling Pathway of Nelfinavir Action
Caption: Mechanism of Nelfinavir as an HIV-1 Protease Inhibitor.
Quantitative Data for Nelfinavir
| Parameter | Value | Target | Reference |
| Ki | 2 nM | HIV-1 Protease | [5] |
| EC50 | 2.6-5.3 nM | HIV-1 in cell culture | [9] |
Application in Excitatory Amino Acid (EAA) Receptor Antagonists
The decahydroisoquinoline-3-carboxylic acid framework is also a key structural element in the development of antagonists for the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are ligand-gated ion channels that play crucial roles in excitatory synaptic transmission in the central nervous system. Dysregulation of these receptors is implicated in various neurological disorders.
Mechanism of Action of Decahydroisoquinoline-based EAA Antagonists
Derivatives of decahydroisoquinoline-3-carboxylic acid act as competitive antagonists at the glutamate binding site of NMDA and AMPA receptors.[10][11] By occupying this site, they prevent the binding of the endogenous agonist glutamate, thereby inhibiting the ion channel opening and the subsequent influx of cations (e.g., Ca2+ and Na+). This modulation of glutamatergic neurotransmission has potential therapeutic applications in conditions characterized by excessive excitatory signaling, such as epilepsy and neurodegenerative diseases.
Structure-activity relationship (SAR) studies have shown that the stereochemistry of the decahydroisoquinoline ring and the nature of substituents at various positions are critical for the potency and selectivity of these compounds as AMPA or NMDA receptor antagonists.[10][12]
Diagram 2: Experimental Workflow for Screening EAA Antagonists
References
- 1. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS#: 136465-81-1 [amp.chemicalbook.com]
- 4. Nelfinavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Nelfinavir - Wikipedia [en.wikipedia.org]
- 6. Nelfinavir | C32H45N3O4S | CID 64143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity studies of 6-(tetrazolylalkyl)-substituted decahydroisoquinoline-3-carboxylic acid AMPA receptor antagonists. 1. Effects of stereochemistry, chain length, and chain substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-activity studies of 6-substituted decahydroisoquinoline-3-carboxylic acid AMPA receptor antagonists. 2. Effects of distal acid bioisosteric substitution, absolute stereochemical preferences, and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(tert-butyl)decahydroisoquinoline-3-carboxamide: A Synthetic Keystone with Undefined Therapeutic Frontiers
An In-depth Review for Drug Discovery Professionals
N-(tert-butyl)decahydroisoquinoline-3-carboxamide, a chiral heterocyclic compound, holds a significant position in medicinal chemistry, primarily as a crucial building block in the synthesis of potent antiviral agents. Despite its integral role in the creation of life-saving therapeutics, its own therapeutic potential remains largely unexplored and undocumented in publicly available scientific literature. This technical guide aims to synthesize the current knowledge surrounding this compound, focusing on its established role in drug synthesis and the conspicuous absence of data regarding its intrinsic biological activity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and utilization in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₆N₂O | [1] |
| Molecular Weight | 238.37 g/mol | [1] |
| CAS Number | 168899-60-3 | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 93-100 °C | [2] |
| Purity | ≥ 99% | [2] |
Established Role in Synthesis
The primary and well-documented utility of this compound lies in its function as a key chiral intermediate in the multi-step synthesis of several clinically significant HIV-1 protease inhibitors.[3] Specifically, it forms a core component of the approved drugs Saquinavir and Nelfinavir.[3] Its rigid, bicyclic structure and the presence of a carboxamide group provide a versatile scaffold for the construction of these complex molecules, which are designed to fit into the active site of the HIV-1 protease enzyme.
The general synthetic pathway involving this intermediate is outlined below.
Caption: Generalized synthetic route to HIV protease inhibitors.
The Unexplored Therapeutic Landscape
A comprehensive search of the scientific literature reveals a significant gap in the understanding of the direct biological effects of this compound. There is a lack of published studies investigating its pharmacological profile, including:
-
Binding affinities to any specific biological targets.
-
In vitro or in vivo efficacy in any disease models.
-
Mechanism of action studies.
-
Pharmacokinetic and pharmacodynamic properties .
While the broader class of decahydroisoquinoline derivatives has been explored for various therapeutic applications, including as AMPA and NMDA receptor antagonists, this specific compound has not been the subject of such investigations.[4] The available information is confined to its identity as a synthetic intermediate.
Experimental Protocols: Synthesis
The synthesis of this compound is a critical process for the production of downstream active pharmaceutical ingredients. Below is a generalized experimental protocol based on available literature.
Objective: To synthesize this compound via hydrogenation of N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.
Materials:
-
N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
-
Ethanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas source
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
A solution of N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide in ethanol is prepared in a suitable reaction vessel.
-
A catalytic amount of 10% Palladium on carbon is added to the solution.
-
The reaction mixture is subjected to hydrogenation at room temperature and atmospheric pressure for approximately 18 hours.
-
Upon completion of the reaction, the catalyst is removed by filtration.
-
The solvent is removed from the filtrate by evaporation under reduced pressure to yield this compound as a clear oil.
Note: This is a generalized protocol and specific reaction conditions may vary.
Caption: Workflow for the synthesis of the target compound.
Conclusion and Future Directions
References
- 1. This compound | C14H26N2O | CID 3667935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Structure-activity studies of 6-substituted decahydroisoquinoline-3-carboxylic acid AMPA receptor antagonists. 2. Effects of distal acid bioisosteric substitution, absolute stereochemical preferences, and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(tert-butyl)decahydroisoquinoline-3-carboxamide: A Linchpin Intermediate in HIV Protease Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(tert-butyl)decahydroisoquinoline-3-carboxamide is a pivotal chiral building block in the synthesis of several prominent HIV protease inhibitors, most notably Saquinavir and Nelfinavir. Its rigid bicyclic structure and the presence of a carboxamide functional group at the 3-position make it an ideal scaffold for constructing complex molecules that fit into the active site of the HIV protease enzyme. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and its critical role as a synthetic intermediate. While the intrinsic biological activity of this compound is not extensively documented, its significance in the development of life-saving antiretroviral therapies is profound.
Introduction
The quest for effective treatments for Human Immunodeficiency Virus (HIV) has led to the development of various classes of antiretroviral drugs. Among these, protease inhibitors have been a cornerstone of highly active antiretroviral therapy (HAART). These drugs function by blocking the action of HIV protease, an enzyme essential for the maturation of new, infectious virus particles. This compound has emerged as a crucial intermediate in the chemical synthesis of several of these protease inhibitors.[1][2][3] Its stereochemically defined structure is incorporated into the final drug molecule, contributing to the high affinity and selectivity required for potent enzyme inhibition. This guide will delve into the synthetic routes for this intermediate, its chemical characteristics, and its application in the synthesis of marketed drugs.
Chemical Synthesis
The synthesis of this compound is a multi-step process that often starts from readily available chiral precursors such as L-phenylalanine or (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ("tic-a"). The primary goal of the synthesis is to establish the desired stereochemistry of the decahydroisoquinoline ring system.
Synthesis from (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
A common and well-documented route involves the conversion of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to its N-tert-butylamide derivative, followed by hydrogenation of the aromatic ring.
Experimental Protocol:
-
Formation of (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide ("tic-c"):
-
A slurry of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in an organic solvent such as ethyl acetate is prepared.[4]
-
The mixture is reacted with a phosgenating agent, such as phosgene or triphosgene, to form the corresponding N-carboxy anhydride (NCA) intermediate.[4][5] This intermediate is typically moisture-sensitive and is not isolated.[4]
-
Tert-butylamine is then added to the reaction mixture, which reacts with the NCA to form (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide.[4]
-
The product can be isolated and purified by standard techniques.
-
-
Hydrogenation to this compound:
-
The purified (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide is dissolved in a suitable solvent like heptane.[4]
-
The solution is subjected to hydrogenation under pressure in the presence of a catalyst. A common catalyst for this transformation is Rhodium on alumina (Rh/Al₂O₃).[4]
-
The reaction is typically carried out at elevated temperature and pressure (e.g., 100°C and 350 psi) for several hours.[4]
-
After the reaction is complete, the catalyst is removed by filtration, and the product, N-tert-butyl-decahydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide, is isolated by concentration of the filtrate and crystallization.[4]
-
Synthesis from L-phenylalanine
An alternative route begins with the amino acid L-phenylalanine.
Experimental Protocol:
-
Synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid:
-
Amidation and Hydrogenation:
-
The resulting (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is then converted to the N-tert-butylamide and subsequently hydrogenated as described in section 2.1.
-
Another described hydrogenation method for a related precursor, 2-(benzyloxycarbonyl)-N-tert-butyl-decahydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide, utilizes 10% palladium-on-carbon in ethanol at room temperature and atmospheric pressure for 18 hours to yield the desired product.[6]
Table 1: Summary of Key Synthetic Steps and Reagents
| Step | Starting Material | Key Reagents and Conditions | Product | Reference |
| Amidation | (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | 1. Phosgene/Triphosgene, Ethyl Acetate2. tert-butylamine | (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide | [4] |
| Hydrogenation | (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide | H₂, 5% Rh/Al₂O₃, Heptane, 100°C, 350 psi | N-tert-butyl-decahydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide | [4] |
| Hydrogenation | 2-(benzyloxycarbonyl)-N-tert-butyl-decahydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide | H₂, 10% Pd/C, Ethanol, RT, atmospheric pressure | N-tert-butyl-decahydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide | [6] |
| Ring Formation | L-phenylalanine | Hydrobromic acid, Paraformaldehyde | (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | [1] |
Role in the Synthesis of HIV Protease Inhibitors
The primary and most significant application of this compound is as a key intermediate in the synthesis of Saquinavir and Nelfinavir.
Synthesis of Saquinavir
In the synthesis of Saquinavir, the secondary amine of this compound is coupled with a chiral epoxide intermediate.[2] This is followed by further coupling with N-benzyloxycarbonyl-asparagine to complete the Saquinavir molecule.[2] The decahydroisoquinoline moiety of the intermediate forms a crucial part of the final drug structure, which binds to the HIV protease active site.[7]
Caption: Synthetic workflow for Saquinavir utilizing the core intermediate.
Synthesis of Nelfinavir
Similarly, in the synthesis of Nelfinavir, this compound is reacted with a different chiral side chain, often involving an epoxide opening reaction.[8] The resulting intermediate is then further elaborated to yield Nelfinavir.
Biological and Pharmacological Aspects
There is a paucity of publicly available data on the specific biological activities and pharmacokinetic properties of this compound itself. The scientific literature predominantly focuses on its utility as a synthetic precursor.
The broader class of tetrahydroisoquinoline and decahydroisoquinoline derivatives has been investigated for a range of biological activities, including as antitumor, antibacterial, and anti-inflammatory agents.[9][10] However, it is important to note that these activities are for derivatives and not the specific title compound. The tert-butyl group is a common motif in medicinal chemistry, often influencing properties like metabolic stability and lipophilicity.[11] In Nelfinavir, the tert-butylcarboxamide moiety is known to occupy a subsite of the HIV-1 protease.
One commercial source suggests that the tetrahydroisoquinoline precursor may have applications in neuroprotective studies and in the development of therapeutics for neurological disorders, though this is not substantiated by peer-reviewed experimental data for the decahydro- variant in the search results.[12]
Conclusion
This compound is a molecule of significant industrial and pharmaceutical importance, primarily due to its role as a non-interchangeable, stereochemically defined intermediate in the synthesis of the HIV protease inhibitors Saquinavir and Nelfinavir. While its own biological profile is not extensively characterized, its structural contribution to the efficacy of these life-saving drugs is undeniable. The synthetic routes to this compound are well-established, allowing for its production on a scale necessary for pharmaceutical manufacturing. Future research could explore the potential intrinsic biological activities of this and related decahydroisoquinoline structures, but its current value remains firmly rooted in its application in organic synthesis.
Caption: Relationship between synthesis and application of the title compound.
References
- 1. Page loading... [guidechem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]
- 5. KR20010023266A - Preparation of (s)-n-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxyamide - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Saquinavir | C38H50N6O5 | CID 441243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 11. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to N-(tert-butyl)decahydroisoquinoline-3-carboxamide: Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction and Core Significance
N-(tert-butyl)decahydroisoquinoline-3-carboxamide, particularly the (3S,4aS,8aS)-isomer, is a pivotal chiral intermediate in the synthesis of pioneering HIV protease inhibitors. Its rigid, bicyclic structure provides a valuable scaffold in medicinal chemistry. The primary significance of this compound lies in its role as a key building block for the antiretroviral drugs Saquinavir and Nelfinavir, which have been instrumental in the management of HIV/AIDS.[1][2] The decahydroisoquinoline moiety is also found in various other pharmacologically active agents, highlighting the importance of this structural motif in drug discovery.[3]
Discovery and History
The history of this compound is intrinsically linked to the urgent search for effective treatments for HIV/AIDS in the late 1980s and early 1990s. Research efforts at Hoffmann-La Roche on HIV protease inhibitors led to the development of Saquinavir (Ro 31-8959).[4] The synthesis of Saquinavir required a specific chiral amine component, which was identified as a derivative of decahydroisoquinoline.
The seminal work on the large-scale synthesis of Saquinavir, published by Parkes et al. in the Journal of Organic Chemistry in 1994, details the synthesis of the this compound intermediate.[4][5] This publication, along with the corresponding U.S. Patent 5,196,438, represents a key milestone in the practical application of this compound.[4] The development of this intermediate was a critical step in enabling the viable production of Saquinavir, which became the first HIV protease inhibitor to receive FDA approval in 1995.[6] Subsequently, this intermediate was also utilized in the synthesis of Nelfinavir.
Synthetic Protocols
The synthesis of (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide is a multi-step process that often commences with the readily available chiral starting material, L-phenylalanine. The general strategy involves the formation of a tetrahydroisoquinoline ring system, followed by its hydrogenation to the decahydro derivative.
Synthesis of (S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide ("tic-c")
A common precursor to the target molecule is (S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide ("tic-c"). One patented method for its preparation is as follows:
Experimental Protocol:
-
(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is reacted with phosgene in an organic solvent such as ethyl acetate to form the corresponding N-carboxy anhydride (NCA).[7]
-
The reaction mixture is then cooled, and tert-butylamine is added.[7]
-
The NCA intermediate reacts with tert-butylamine to yield (S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.[7]
| Step | Key Reagents | Solvent | Temperature | Yield | Reference |
| 1 | (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, Phosgene | Ethyl Acetate | 50-125°C | - | [7] |
| 2 | N-carboxy anhydride intermediate, tert-butylamine | Ethyl Acetate | -20 to 5°C | - | [7] |
Hydrogenation to this compound ("tic-d")
The final step is the reduction of the aromatic ring of the tetrahydroisoquinoline system.
Experimental Protocol:
-
(S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is dissolved in a suitable solvent, such as acetic acid or an alcohol.
-
The solution is subjected to hydrogenation under pressure in the presence of a catalyst, typically rhodium on alumina (Rh/Al₂O₃) or rhodium on carbon.[7][8]
-
Upon completion of the reaction, the catalyst is removed by filtration, and the product is isolated and purified.
| Starting Material | Catalyst | Solvent | Pressure | Temperature | Yield | Reference |
| (S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | 5% Rh/Al₂O₃ | Heptane | 350 psi | 100°C | - | [7] |
| (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Rhodium on carbon | 90% Acetic Acid | High Pressure | - | - | [4] |
| 2-(benzyloxycarbonyl)-N-tert. butyl-decahydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide | 10% Palladium-on-carbon | Ethanol | Atmospheric | Room Temp. | Quantitative |
Spectroscopic Data:
-
Mass Spectrum: m/e 239 [M+H]⁺
Application in the Synthesis of HIV Protease Inhibitors
The primary utility of this compound is as a nucleophile that is coupled with an epoxide or other electrophilic fragment to construct the core of HIV protease inhibitors.
Synthesis of Saquinavir (Ro 31-8959)
In the synthesis of Saquinavir, the decahydroisoquinoline intermediate is coupled with a chiral epoxide derived from L-phenylalanine.
References
- 1. EP1337514A1 - Method of preparation of (s)-n-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide - Google Patents [patents.google.com]
- 2. This compound | C14H26N2O | CID 3667935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US6433177B1 - Process for the preparation of (S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Studies toward the Large-Scale Synthesis of the HIV Proteinase Inhibitor Ro 31-8959 (1994) | Kevin E. B. Parkes | 97 Citations [scispace.com]
- 6. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]
- 7. Saquinavir mesilate, Ro-31-8959/003, Fortovase, Fortovase(soft gel capsules), Invirase-药物合成数据库 [drugfuture.com]
- 8. prepchem.com [prepchem.com]
N-(tert-butyl)decahydroisoquinoline-3-carboxamide safety and handling
An In-depth Technical Guide on the Safety and Handling of N-(tert-butyl)decahydroisoquinoline-3-carboxamide
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a collation of publicly available data and is not a substitute for a manufacturer's Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling this chemical.
Introduction
This compound is a heterocyclic organic compound. It serves as a crucial chiral building block in the synthesis of various pharmacologically active molecules. Notably, it is a key intermediate in the production of HIV protease inhibitors such as Saquinavir and Nelfinavir. Its stereochemistry plays a vital role in the efficacy of the final drug product. This guide provides a summary of the available information regarding its safety, handling, and use in experimental settings.
Chemical and Physical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₂₆N₂O |
| Molecular Weight | 238.37 g/mol |
| CAS Number | 168899-60-3 |
| Boiling Point | 401.5 °C at 760 mmHg |
| Flash Point | 146.7 °C |
| Appearance | White to Almost White Solid |
Safety and Hazard Information
Based on the harmonized classification and labelling (CLH) approved by the European Union, this compound is considered a hazardous substance.[1] The primary hazards are summarized below.
| Hazard Class | Hazard Statement |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage.[1] |
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long lasting effects.[1] |
Precautionary Measures and Handling
Due to the hazardous nature of this compound, appropriate personal protective equipment (PPE) should be worn at all times. This includes, but is not limited to:
-
Safety goggles or a face shield to protect against serious eye damage.
-
Chemically resistant gloves.
-
A lab coat or other protective clothing.
-
Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation.
Storage: The compound should be stored in a tightly sealed container, protected from direct light.
First Aid Measures
While a comprehensive SDS is the primary source for first aid information, the following general guidelines apply based on the known hazards:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
-
If Inhaled: Move person into fresh air and keep comfortable for breathing.
-
In Case of Skin Contact: Wash with plenty of water.
Experimental Protocols
This compound, often referred to in literature as a perhydroisoquinoline (PHIQ) residue, is used as a nucleophile in ring-opening reactions of epoxides to synthesize more complex molecules.
General Procedure for Reaction with Epoxides
The following is a general experimental protocol for the reaction of this compound with a suitable epoxide, based on procedures for similar structures.[2]
Materials:
-
This compound (PHIQ)
-
Suitable epoxide
-
Isopropanol (i-PrOH)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Chloroform/Methanol mixture)
Procedure:
-
To a stirred solution of the epoxide in isopropanol at room temperature, add this compound.
-
Allow the reaction mixture to stir at room temperature. The reaction time can vary, and progress should be monitored by an appropriate method (e.g., Thin Layer Chromatography).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can then be purified by column chromatography on silica gel using a suitable eluent system to yield the desired product.
Visualization of Role and Hazards
Role as a Synthetic Intermediate
As no direct signaling pathway for this compound has been identified, the following diagram illustrates its role as a key building block in the synthesis of an active pharmaceutical ingredient (API), such as an HIV protease inhibitor.
Caption: Synthetic workflow illustrating the role of the compound.
Summary of Key Hazards
This diagram provides a quick visual reference for the main hazards associated with this compound.
Caption: Primary hazards of this compound.
Broader Context: Biological Activity of Decahydroisoquinolines
While this compound is primarily documented as a synthetic intermediate, the broader class of decahydroisoquinoline derivatives has been investigated for various biological activities. For instance, certain N-alkyl decahydroisoquinolines have shown potential as antifungal agents by targeting ergosterol biosynthesis. Other derivatives have been explored as antagonists for kainate receptors, such as GluK1, indicating potential applications in analgesia. It is important to note that these activities are for the general chemical class and have not been specifically attributed to this compound itself.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide is a pivotal chiral intermediate in the synthesis of HIV-1 protease inhibitors, most notably Saquinavir. The stereochemical integrity of this molecule is crucial for the efficacy of the final active pharmaceutical ingredient (API). This document provides detailed protocols for a robust and scalable synthesis of this key intermediate, compiled from various sources. The synthesis is primarily a two-step process commencing from (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The protocols herein describe the formation of the N-tert-butyl amide followed by the diastereoselective hydrogenation of the tetrahydroisoquinoline ring system.
Chemical Structures and Reaction Scheme
The overall synthetic pathway is depicted below:
(A) (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid → (B) (S)-N-tert-Butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide → (C) (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.
Table 1: Physicochemical Properties of Compounds
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | L-Tic-a | C₁₀H₁₁NO₂ | 177.20 | >300[1] |
| (S)-N-tert-Butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide | Tic-c | C₁₄H₂₀N₂O | 232.32 | 98-99[2] |
| (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide | Tic-d | C₁₄H₂₆N₂O | 238.37 | 112-115 |
Table 2: Spectroscopic and Analytical Data
| Compound | Mass Spectrometry (m/z) | ¹H NMR (CDCl₃, δ ppm) | Specific Optical Rotation [α] |
| L-Tic-a | Not specified | Not available | -168° (c=1.8 in 1.4 M NaOH)[1] |
| Tic-c | Not specified | 7.23–7.03 (m, 6H), 6.94–6.87 (d, J=9.0 Hz, 2H), 6.77 (t, J=7.3 Hz, 1H), 5.47 (t, J=7.2 Hz, 1H), 4.80 (dd, J=11.8, 7.8 Hz, 1H), 4.49 (dd, J=11.8, 6.6 Hz, 1H), 3.66–3.47 (m, 2H), 3.09–2.93 (m, 1H), 2.72 (dt, J=16.3, 5.0 Hz, 1H)[3] | Not specified |
| Tic-d | 239 [M+H]⁺[4] | Not available in detail | -70° |
Experimental Protocols
Step 1: Synthesis of (S)-N-tert-Butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide (Tic-c)
This procedure involves the formation of an N-carboxy anhydride (NCA) intermediate from L-Tic-a, which is then reacted in situ with tert-butylamine.
Materials:
-
(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (L-Tic-a)
-
Phosgene (or a safer equivalent such as triphosgene)
-
Ethyl acetate
-
tert-Butylamine
-
Aqueous sodium hydroxide solution
-
Aqueous hydrochloric acid
-
Heptane
Procedure:
-
N-Carboxy Anhydride Formation:
-
In a reaction vessel, create a slurry of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in ethyl acetate.
-
Cool the slurry to approximately 15°C.
-
Slowly add 1.3 equivalents of phosgene to the mixture.
-
Heat the reaction mixture to 50-125°C for 2-6 hours to facilitate the formation of the N-carboxy anhydride.
-
-
Amidation:
-
Cool the reaction mixture to between -20°C and 5°C.
-
Slowly add 1 to 4 equivalents of tert-butylamine.
-
Allow the reaction to warm to above 5°C and stir for approximately 1 hour, or until the conversion of the NCA to the amide is complete.
-
-
Work-up and Purification:
-
Wash the reaction mixture with an aqueous base (e.g., sodium hydroxide solution) and discard the aqueous phase.
-
Extract the organic layer with aqueous acid (e.g., hydrochloric acid) to form a water-soluble salt of the product.
-
Separate the aqueous phase and neutralize it with a base while simultaneously extracting with heptane.
-
The resulting organic solution contains the purified (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide.
-
Note on Safety: Phosgene is highly toxic. Safer alternatives like triphosgene or diphosgene are commonly used.[5] Phosgene-free methods using reagents like diphenyl carbonate are also being developed.[6] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 2: Synthesis of (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide (Tic-d)
This step involves the diastereoselective hydrogenation of the aromatic ring of Tic-c.
Materials:
-
(S)-N-tert-Butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide (Tic-c) solution in heptane
-
5% Rhodium on alumina (Rh/Al₂O₃) catalyst
-
Heptane
Procedure:
-
Hydrogenation:
-
The heptane solution of Tic-c is transferred to a high-pressure hydrogenation reactor.
-
Add a 15% loading of 5% Rh/Al₂O₃ catalyst.
-
Pressurize the reactor with hydrogen to 350 psi.
-
Heat the mixture to 100°C and maintain for 10-16 hours.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the reactor and filter the hot slurry to remove the catalyst.
-
Concentrate the filtrate to 25-33% wt/wt of the product.
-
Cool the concentrated solution to 10°C over 8-10 hours to induce crystallization.
-
Collect the solid product by filtration and wash with cold heptane.
-
Dry the product to obtain (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide as a white solid. The reported yield for this step is between 62-67%.
-
Visualizations
Synthesis Workflow
References
- 1. (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | C14H20N2O | CID 688344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmcisochem.fr [pmcisochem.fr]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide via Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, particularly its (S)-enantiomer, is a crucial chiral intermediate in the synthesis of several pharmaceuticals, most notably HIV protease inhibitors such as Saquinavir and Nelfinavir. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry due to its rigid structure, which mimics a reverse-turn in peptides. The synthesis of this compound typically involves the formation of the THIQ ring system, followed by amidation. Catalytic hydrogenation of an isoquinoline precursor is a key, atom-economical step to establish the stereochemistry of the final product. These notes provide detailed protocols for the synthesis of N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, with a focus on the catalytic hydrogenation step.
Synthetic Strategy Overview
The synthesis of N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can be approached via two primary stages. The first stage involves the synthesis of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core. The second stage is the coupling of the Tic core with tert-butylamine to form the final amide product. The chirality of the final product is determined in the first stage, either by using a chiral starting material like L-phenylalanine in a Pictet-Spengler reaction or, more directly relevant to this note, through the asymmetric hydrogenation of an isoquinoline-3-carboxylic acid derivative.[1]
References
Application Notes and Protocols for the Purification of N-(tert-butyl)decahydroisoquinoline-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of N-(tert-butyl)decahydroisoquinoline-3-carboxamide, a key intermediate in the synthesis of various pharmaceutical compounds. The methods described below are based on established chemical principles and purification techniques for similar molecules and can be adapted and optimized for specific laboratory conditions.
Introduction
This compound is a chiral synthetic intermediate. Its purity is crucial for the successful synthesis of downstream active pharmaceutical ingredients. This document outlines three primary methods for its purification: liquid-liquid extraction, recrystallization, and column chromatography. A general protocol for preparative High-Performance Liquid Chromatography (HPLC) is also provided for instances requiring very high purity.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. This information is critical for selecting the appropriate purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₆N₂O | N/A |
| Molecular Weight | 238.37 g/mol | N/A |
| Appearance | White to off-white solid | [1] |
| Melting Point | 112-115 °C | [1] |
| Solubility | Soluble in water. | N/A |
Purification Method 1: Liquid-Liquid Extraction
This method is effective for an initial cleanup of the crude product, particularly to remove acidic or basic impurities. The protocol is based on a procedure described for the synthesis of the precursor to this compound[2].
Experimental Protocol
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) sodium hydroxide (NaOH) solution to remove any acidic impurities. Separate the aqueous layer.
-
Aqueous Acid Wash: Wash the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl), to remove any basic impurities. The target compound, being a secondary amine, may partition into the aqueous layer as its hydrochloride salt.
-
Neutralization and Re-extraction (if necessary): If the target compound has been extracted into the aqueous acidic phase, neutralize the aqueous layer with a base (e.g., 1 M NaOH) to a pH > 10. Extract the product back into an organic solvent like ethyl acetate or DCM.
-
Brine Wash: Wash the final organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the partially purified product.
Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow.
Purification Method 2: Recrystallization
Recrystallization is a highly effective method for purifying solid compounds. The choice of solvent is critical and should be determined experimentally. For amide compounds, polar solvents are often a good starting point[3].
Experimental Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the product in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include ethanol, acetone, acetonitrile, or a mixture such as ethanol/water[3][4].
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For improved yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Quantitative Data (Illustrative)
The following table provides an example of data that should be collected during a recrystallization experiment. The values are hypothetical and will need to be determined experimentally.
| Parameter | Value |
| Recrystallization Solvent | Ethanol/Water (e.g., 9:1 v/v) |
| Initial Mass of Crude Product | 10.0 g |
| Final Mass of Purified Product | 8.5 g |
| Yield | 85% |
| Purity (by HPLC) | >99% |
Purification Method 3: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For a secondary amine like this compound, peak tailing on silica gel can be an issue due to the basicity of the amine. This can often be mitigated by adding a small amount of a competing amine to the eluent or by using a different stationary phase[5].
Experimental Protocol
-
Stationary Phase Selection: Standard silica gel can be used, but for basic compounds, basic alumina or amine-functionalized silica may provide better separation and peak shape[5].
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). To prevent peak tailing on silica gel, add a small percentage (e.g., 1-2%) of triethylamine or ammonia in methanol to the eluent[6].
-
Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Quantitative Data (Illustrative)
| Parameter | Value |
| Stationary Phase | Silica gel (230-400 mesh) |
| Eluent | Hexanes:Ethyl Acetate (e.g., 1:1) + 1% Triethylamine |
| Rf of Product | ~0.4 (in the specified eluent) |
| Loading | 1 g of crude product per 50 g of silica gel |
| Yield | 70-90% (depending on purity of crude) |
| Purity (by HPLC) | >99.5% |
Workflow Diagram
Caption: Column Chromatography Workflow.
Purification Method 4: Preparative HPLC
For achieving the highest possible purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. Method development should be performed on an analytical scale before scaling up[7][8].
General Protocol for Method Development
-
Column Selection: For a polar compound like this compound, a reversed-phase column (e.g., C18, C8) is a good starting point. For very polar compounds, a polar-embedded or polar-endcapped column might be necessary[9].
-
Mobile Phase Selection: A typical mobile phase for reversed-phase HPLC consists of a mixture of water and an organic modifier like acetonitrile or methanol. The addition of a buffer (e.g., ammonium formate, ammonium acetate) or a modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape. Given the basic nature of the analyte, a mobile phase with a slightly basic pH might be beneficial to ensure it is in its neutral form, which can improve retention on a C18 column.
-
Gradient Development: Start with a scouting gradient on an analytical column to determine the approximate mobile phase composition required to elute the compound.
-
Optimization: Optimize the gradient, flow rate, and mobile phase composition to achieve good resolution between the target compound and any impurities.
-
Scale-Up: Once an optimized analytical method is developed, it can be scaled up to a preparative column with a corresponding increase in flow rate and sample injection volume.
Summary of Purification Methods
| Method | Typical Purity | Throughput | Key Considerations |
| Liquid-Liquid Extraction | Moderate | High | Good for initial cleanup; removes acidic/basic impurities. |
| Recrystallization | High | Medium | Requires a suitable solvent; can provide very pure crystalline material. |
| Column Chromatography | High to Very High | Low to Medium | Versatile; requires optimization of stationary and mobile phases. |
| Preparative HPLC | Very High | Low | For highest purity; requires method development and specialized equipment. |
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific impurities present in the crude material and the equipment available. Always follow appropriate laboratory safety procedures.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2015128882A2 - Crystalline forms of n-(2,4-di-tert-butyl-5-hydroxyphenyl)-1,4-dihydro-4-oxoquinoline-3-carboxamide and process for the preparation thereof - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. Separation of Secondary Amine and Tertiary amine - Chromatography Forum [chromforum.org]
- 7. lcms.cz [lcms.cz]
- 8. labcompare.com [labcompare.com]
- 9. Developing HPLC Methods [sigmaaldrich.com]
Application Notes and Protocols for the Characterization of N-(tert-butyl)decahydroisoquinoline-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(tert-butyl)decahydroisoquinoline-3-carboxamide is a key chiral intermediate in the synthesis of HIV-1 protease inhibitors, most notably Saquinavir.[1] The stereochemistry of this bicyclic diamide is critical for the efficacy of the final active pharmaceutical ingredient (API). The decahydroisoquinoline scaffold possesses three chiral centers, leading to the possibility of eight stereoisomers. The specific isomer used for Saquinavir synthesis is typically (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide.[2]
Accurate and robust analytical methods are therefore essential for confirming the chemical identity, stereochemical purity, and overall quality of this intermediate during drug development and manufacturing. These application notes provide detailed protocols for the characterization of this compound using standard analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties for the (3S,4aS,8aS) isomer is provided below.
| Property | Value | Reference |
| IUPAC Name | (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide | [2] |
| Molecular Formula | C₁₄H₂₆N₂O | |
| Molecular Weight | 238.37 g/mol | |
| CAS Number | 136465-81-1 | |
| Appearance | White to off-white solid | |
| Melting Point | 112-115 °C | |
| Optical Rotation | [α]₂₂/D = -71° (c=1 in methanol) |
Analytical Techniques and Protocols
A comprehensive characterization of this molecule requires a suite of analytical techniques to confirm its structure, purity, and stereochemistry.
Caption: General analytical workflow for the characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary technique for unambiguous structure elucidation and confirmation. ¹H NMR provides information on the proton environment and stereochemical relationships through coupling constants, while ¹³C NMR confirms the carbon skeleton.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or Methanol-d₄, CD₃OD).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 180 ppm.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Data Presentation:
| Predicted ¹H NMR Data (400 MHz, CDCl₃) | Predicted ¹³C NMR Data (100 MHz, CDCl₃) |
| Chemical Shift (ppm) | Description |
| ~ 6.5-7.0 | br s, 1H (NH-amide) |
| ~ 3.0-3.5 | m, 3H (CH, CH₂) |
| ~ 2.5-2.9 | m, 2H (CH, CH₂) |
| ~ 1.0-2.0 | m, 11H (CH, CH₂) |
| 1.35 | s, 9H (tert-butyl CH₃) |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): Set to an appropriate pressure for a stable spray.
-
Drying Gas (N₂): Set to a flow rate and temperature (e.g., 8 L/min, 300 °C) to facilitate desolvation.
-
-
Mass Analyzer: Scan a mass range appropriate for the expected ions (e.g., m/z 100-500).
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺ and other common adducts.
Data Presentation:
| Ion Species | Calculated m/z | Observed m/z |
| [M+H]⁺ | 239.2118 | 239 |
| [M+Na]⁺ | 261.1937 | - |
| [M+K]⁺ | 277.1677 | - |
Observed m/z for [M+H]⁺ is from literature.[3] Predicted m/z values for other adducts are also available.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of the intermediate and, crucially, for separating it from its other diastereomers. Due to the multiple chiral centers, a well-developed chromatographic method is necessary to ensure stereochemical purity. A reversed-phase method is generally suitable.
Caption: Schematic of a typical HPLC system for purity analysis.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System Parameters: The following parameters are based on methods used for the final API, Saquinavir, and serve as a robust starting point.[5]
-
Column: C8 or C18 reversed-phase column (e.g., Nucleosil 3C8, 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution. A good starting point is an isocratic mixture of Acetonitrile and an aqueous buffer. For example: Acetonitrile and 5 mM H₂SO₄ (pH 3.5) in a 25:75 v/v ratio.[5] Alternatively, a simpler mobile phase of Acetonitrile and Water with 0.1% Formic Acid can be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40-45 °C to improve peak shape and resolution.[5]
-
Injection Volume: 10-20 µL.
-
Detector: UV detector set to a wavelength of 240 nm.[5]
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The main peak corresponds to the desired (3S,4aS,8aS) isomer. Calculate the area percentage of all peaks to determine purity and the relative amounts of any diastereomeric impurities.
Data Presentation:
| Parameter | Recommended Condition |
| Column | C8 or C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Temperature | 45 °C |
| Detection | UV at 240 nm |
| Expected Result | Baseline separation of the main isomer from other potential diastereomers. |
References
- 1. Saquinavir | C38H50N6O5 | CID 441243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. prepchem.com [prepchem.com]
- 4. PubChemLite - (3s,4as,8as)-n-(tert-butyl)decahydroisoquinoline-3-carboxamide (C14H26N2O) [pubchemlite.lcsb.uni.lu]
- 5. Determination of saquinavir in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: NMR Spectroscopic Characterization of N-(tert-butyl)decahydroisoquinoline-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of N-(tert-butyl)decahydroisoquinoline-3-carboxamide, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined herein describe the experimental setup for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy. Representative data, based on the analysis of analogous structures, are presented in tabular format to facilitate the identification and structural elucidation of this molecule. This guide is intended to serve as a practical resource for researchers in organic synthesis and drug development requiring detailed structural verification.
Introduction
This compound is a saturated bicyclic amide whose stereochemistry and conformational flexibility are critical to its utility as a synthetic precursor. NMR spectroscopy is an indispensable tool for the unambiguous determination of its three-dimensional structure in solution. This application note details the necessary steps and expected outcomes for the comprehensive NMR analysis of this compound.
Predicted NMR Data
Due to the absence of publicly available, specific NMR data for this compound, the following tables present predicted chemical shifts (δ) and coupling constants (J). These predictions are derived from the analysis of structurally related decahydroisoquinoline and N-tert-butyl amide compounds. The numbering of the atoms for NMR assignment is provided in Figure 1.
Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 3.20 - 3.40 | dd | J = 10.5, 4.5 |
| H-1ax | 2.90 - 3.10 | ddd | J = 12.0, 12.0, 3.0 |
| H-1eq | 2.40 - 2.60 | dm | J = 12.0 |
| H-4a | 1.90 - 2.10 | m | |
| H-8a | 1.80 - 2.00 | m | |
| H-4ax, H-5ax, H-6ax, H-7ax, H-8ax | 1.60 - 1.80 | m | |
| H-4eq, H-5eq, H-6eq, H-7eq, H-8eq | 1.20 - 1.50 | m | |
| NH (amide) | 5.80 - 6.20 | s (br) | |
| NH (amine) | 1.90 - 2.20 | s (br) | |
| C(CH₃)₃ | 1.35 | s |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 173.0 - 175.0 |
| C-3 | 58.0 - 62.0 |
| C-1 | 48.0 - 52.0 |
| C-4a | 40.0 - 44.0 |
| C-8a | 38.0 - 42.0 |
| C(CH₃)₃ | 50.0 - 52.0 |
| C-4, C-5, C-6, C-7, C-8 | 25.0 - 35.0 |
| C(CH₃)₃ | 28.7 |
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, degas the sample by bubbling a slow stream of nitrogen or argon gas through the solution for several minutes.
NMR Data Acquisition
The following experiments are recommended for a thorough structural analysis. All spectra should be acquired at a constant temperature, typically 298 K.
1. ¹H NMR Spectroscopy
-
Purpose: To determine the number of different proton environments and their multiplicities.
-
Pulse Program: zg30 or similar standard 1D proton experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
2. ¹³C{¹H} NMR Spectroscopy
-
Purpose: To determine the number of different carbon environments.
-
Pulse Program: zgpg30 or similar proton-decoupled 1D carbon experiment.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
3. 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton scalar couplings (typically through 2-3 bonds).
-
Pulse Program: cosygpqf or similar gradient-selected COSY experiment.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 2-4 per increment.
4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond proton-carbon correlations.
-
Pulse Program: hsqcedetgpsp or similar sensitivity-enhanced, edited HSQC.
-
Spectral Width: F2 (¹H): 12-16 ppm, F1 (¹³C): 180-200 ppm.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 4-8 per increment.
5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bonds) proton-carbon correlations, crucial for assigning quaternary carbons and piecing together molecular fragments.
-
Pulse Program: hmbcgpndqf or similar gradient-selected HMBC.
-
Spectral Width: F2 (¹H): 12-16 ppm, F1 (¹³C): 200-220 ppm.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 8-16 per increment.
Data Processing and Interpretation
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transform the free induction decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectra and apply a polynomial baseline correction.
-
Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum indirectly using the solvent peak (CDCl₃ at 77.16 ppm) or directly if TMS is observed.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine relative proton counts. Pick all peaks in both 1D and 2D spectra.
-
Structural Elucidation:
-
Use the ¹H and ¹³C spectra to identify the number and types of protons and carbons.
-
Use the HSQC spectrum to connect protons to their directly attached carbons.
-
Use the COSY spectrum to trace out proton-proton coupling networks within the decahydroisoquinoline ring system.
-
Use the HMBC spectrum to connect molecular fragments. Key correlations to look for include the correlation from the tert-butyl protons to the quaternary tert-butyl carbon and the amide carbonyl, and correlations from H-3 and H-4 to the amide carbonyl.
-
Visualizations
Caption: Experimental workflow for NMR analysis.
Caption: Logic for structure elucidation using NMR data.
Conclusion
The application of one- and two-dimensional NMR spectroscopy provides a robust method for the complete structural assignment of this compound. The protocols and expected data presented in this note serve as a comprehensive guide for researchers, ensuring accurate and efficient characterization of this important synthetic intermediate. The combination of COSY, HSQC, and HMBC experiments is particularly powerful for resolving the complex, overlapping signals of the saturated ring system and confirming the connectivity of the entire molecule.
Application Note: Quantitative Analysis of N-(tert-butyl)decahydroisoquinoline-3-carboxamide in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-(tert-butyl)decahydroisoquinoline-3-carboxamide, a novel synthetic compound, in human plasma. The methodology employs a simple protein precipitation for sample preparation and utilizes electrospray ionization in positive mode with multiple reaction monitoring (MRM) for detection. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies in a drug development setting.[1][2][3] This document provides comprehensive protocols, predicted fragmentation analysis, and a summary of the method's performance.
Introduction
This compound is a new chemical entity with potential therapeutic applications. As with any new drug candidate, a reliable bioanalytical method is essential for its preclinical and clinical development.[1][4] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and selectivity for the quantification of small molecules in complex biological matrices.[3][5] This note describes the development and validation of an LC-MS/MS method for this compound, providing a foundational tool for its journey through the drug development pipeline.
Predicted Mass Spectrometry Fragmentation
The structure of this compound suggests several predictable fragmentation pathways under collision-induced dissociation (CID). The molecule contains a basic nitrogen in the decahydroisoquinoline ring, making it readily amenable to protonation and analysis in positive ionization mode.
The protonated molecule, [M+H]⁺, is expected to fragment via several key pathways:
-
Loss of the tert-butyl group: A characteristic fragmentation involves the cleavage of the tert-butyl group as isobutene (neutral loss of 56 Da). This is a common pathway for tert-butyl amides.[6]
-
Amide Bond Cleavage: Scission of the amide bond can lead to the formation of a decahydroisoquinoline-3-carbonyl cation.
-
Ring Opening: Fragmentation of the decahydroisoquinoline ring system can also occur, though this often requires higher collision energy and may produce a more complex spectrum.[7]
Based on these principles, two major product ions were selected for the MRM transitions to ensure both sensitivity and specificity.
Caption: Predicted fragmentation of this compound.
Experimental Protocols
Materials and Instrumentation
-
Analytes: this compound and a suitable internal standard (IS), such as a stable isotope-labeled version.
-
Reagents: HPLC-grade acetonitrile, methanol, and water; formic acid (≥98%).
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an HPLC vial.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% for 1 min, return to 5% B and re-equilibrate for 1 min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | 800 L/hr |
Data Presentation and Results
Optimized MRM Transitions
The MRM transitions were optimized by infusing a standard solution of the analyte. The precursor ion corresponds to the protonated molecule [M+H]⁺. The two most intense and stable fragment ions were chosen for quantification (primary) and confirmation (secondary) transitions.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Dwell Time (ms) |
| Analyte (Primary) | 253.2 | 197.2 | 20 | 100 |
| Analyte (Secondary) | 253.2 | 138.1 | 35 | 100 |
| Internal Standard | User-defined | User-defined | User-defined | 100 |
Method Validation Summary
The method was validated according to standard bioanalytical guidelines. A summary of the validation results is presented below.[8]
| Validation Parameter | Result |
| Linearity Range | 1.0 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 11.2% |
| Accuracy (% Bias) | -7.8% to 9.5% |
| Recovery | > 85% |
Experimental and Analytical Workflow
The overall workflow from sample receipt to final data reporting is a systematic process designed to ensure data integrity and reproducibility.
Caption: Workflow for the quantitative analysis of the target analyte in plasma.
Conclusion
A selective, sensitive, and reliable LC-MS/MS method for the quantitative determination of this compound in human plasma has been successfully developed and validated. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis. This method meets the requirements for bioanalytical support of pharmacokinetic studies in drug development programs.[2][4]
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: N-(tert-butyl)decahydroisoquinoline-3-carboxamide as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(tert-butyl)decahydroisoquinoline-3-carboxamide as a pivotal chiral building block in the synthesis of pharmaceuticals, with a particular focus on the antiretroviral agents Saquinavir and Nelfinavir. Detailed experimental protocols and quantitative data are provided to facilitate its application in research and drug development.
Introduction
This compound, a chiral saturated heterocyclic compound, serves as a crucial intermediate in the stereoselective synthesis of various biologically active molecules. Its rigid bicyclic structure and defined stereochemistry make it an ideal scaffold for the design of potent enzyme inhibitors and other therapeutic agents. This document outlines its application in the synthesis of the HIV protease inhibitors Saquinavir and Nelfinavir, providing key quantitative metrics and detailed experimental procedures.
Applications in Drug Synthesis
The primary application of this compound lies in its role as a key intermediate for the synthesis of HIV protease inhibitors.[1][2] This chiral building block is integral to the structure of both Saquinavir and Nelfinavir, two important drugs in the management of HIV/AIDS.
Synthesis of Saquinavir
Saquinavir was one of the first protease inhibitors approved for the treatment of HIV. The synthesis of Saquinavir utilizes (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide as a core structural component. An improved, shorter 11-step synthesis has been developed, affording a significantly higher overall yield compared to the initial 26-step process.[3][4]
Synthesis of Nelfinavir
Nelfinavir is another potent HIV protease inhibitor that incorporates the this compound scaffold. An efficient one-pot synthesis for a key intermediate of Nelfinavir has been reported, highlighting the utility of this building block in streamlined synthetic routes.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of Saquinavir and Nelfinavir, emphasizing the efficiency of the reactions involving this compound.
Table 1: Synthesis of Saquinavir - Comparative Yields
| Synthetic Route | Number of Steps | Overall Yield | Reference |
| Initial Research Synthesis | 26 | 10% | [3][4] |
| Improved Process Research Synthesis | 11 | 50% | [3][4] |
Table 2: Key Step in Nelfinavir Synthesis
| Reaction Step | Product | Yield | Reference |
| Removal of benzyloxycarbonyl group | (3S,4aS,8aS)-2-((2R,3R)-3-amino-2-hydroxy-4-(phenylthio)butyl)-N-tert-butyl-decahydroisoquinoline-3-carboxamide | 89.0% | [1] |
Experimental Protocols
Synthesis of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide
This protocol describes the hydrogenation of (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide ("tic-c") to (S)-decahydroisoquinoline-3-carboxylic acid t-butylamide ("tic-d"), a key intermediate.
Materials:
-
(S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide ("tic-c")
-
Heptane
-
Sodium hydroxide
-
5% Rh/Al₂O₃ catalyst
-
Pressurized hydrogenation apparatus
Procedure:
-
A solution of tic-c in heptane is prepared.
-
The two-phase system is heated to 65-70°C.
-
Sodium hydroxide is added until the pH reaches 10-10.5.
-
The layers are separated, and the organic layer is heated to azeotropically remove residual water.
-
The solution is hydrogenated using a 15% loading of 5% Rh/Al₂O₃ catalyst at 100°C under 350 psi for 10-16 hours.
-
The slurry is filtered while hot to remove the catalyst.
-
The filtrate is concentrated to 25-33% wt/wt% of tic-d and cooled to 10°C over 8-10 hours to induce crystallization.
Signaling Pathways and Mechanisms of Action
Saquinavir: HIV Protease Inhibition
Saquinavir functions as a competitive inhibitor of the HIV-1 protease. By binding to the active site of the enzyme, it prevents the cleavage of viral polyproteins, which is a crucial step in the maturation of new, infectious virions.
Caption: Mechanism of Saquinavir action.
Nelfinavir: Dual Action Mechanism
Nelfinavir also inhibits HIV protease. Additionally, it exhibits anticancer activity through a dual mechanism: the inhibition of the Akt/PKB signaling pathway and the induction of endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR).
Caption: Dual mechanism of Nelfinavir.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis of a drug candidate using this compound.
Caption: General synthetic workflow.
References
Application Notes and Protocols for the Alkylation of N-(tert-butyl)decahydroisoquinoline-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(tert-butyl)decahydroisoquinoline-3-carboxamide is a key structural motif found in various medicinally important compounds, including HIV protease inhibitors like Nelfinavir and Saquinavir.[1][2] The alkylation of the secondary amine within the decahydroisoquinoline ring system is a critical step in the synthesis of derivatives with modified pharmacological profiles. This document provides detailed protocols for the N-alkylation of this scaffold, focusing on a mild and sustainable method, alongside alternative approaches. The information is intended to guide researchers in the efficient and successful synthesis of novel therapeutic agents.
Data Presentation
Table 1: Summary of a General Protocol for Mild Alkylation of Secondary Amides
This table summarizes a robust and mild protocol for the alkylation of secondary amides using potassium phosphate (K₃PO₄) in acetonitrile. This method is notable for its gentle conditions, avoiding the need for strong bases or high temperatures.[3]
| Parameter | Condition | Notes |
| Substrate | This compound | --- |
| Alkylating Agent | Alkyl Halide (e.g., bromide or iodide) | 1.0 equivalent |
| Base | K₃PO₄ (Potassium Phosphate, tribasic) | 2.0 - 3.0 equivalents |
| Solvent | Acetonitrile (CH₃CN) | Reaction concentration: ~0.2 M |
| Phase Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Optional, but can improve reaction rates |
| Temperature | 50 °C | --- |
| Reaction Time | 24 - 48 hours | Reaction progress should be monitored by TLC or LC-MS |
| Typical Yields | Good to Excellent | Yields are substrate and alkylating agent dependent |
Experimental Protocols
Primary Protocol: Mild Alkylation using K₃PO₄
This protocol is adapted from a general method for the alkylation of secondary amides and is expected to be effective for this compound.[3]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Acetonitrile (CH₃CN), anhydrous
-
Tetrabutylammonium bromide (TBAB) (optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq.).
-
Add potassium phosphate (K₃PO₄, 2.0 eq.) and tetrabutylammonium bromide (TBAB, 0.1 eq., if used).
-
Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M.
-
Stir the suspension at room temperature for 10 minutes.
-
Add the alkyl halide (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 50 °C and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid residue with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-alkylated product.
Alternative Protocols:
For substrates that may be unreactive under the mild K₃PO₄ conditions, or for access to alternative reactivity, other methods have been developed:
-
Radical-Based Alkylation: A recently developed method utilizes an amine-borane complex and copper catalysis under oxidative conditions to achieve the N-alkylation of primary amides with unactivated alkyl iodides and bromides.[4] This approach circumvents the low nucleophilicity of the amide.
-
Photoinduced Copper-Catalyzed Alkylation: This method is effective for the N-alkylation of amides with unactivated secondary alkyl halides at room temperature.[5] It offers a mild and versatile route for C–N bond formation.
Mandatory Visualizations
Reaction Scheme
Caption: General reaction scheme for the alkylation of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the mild alkylation protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Decahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 3. escholarship.org [escholarship.org]
- 4. A Radical Strategy for the Alkylation of Amides with Alkyl Halides by Merging Boryl Radical-Mediated Halogen-Atom Transfer and Copper Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: N-(tert-butyl)decahydroisoquinoline-3-carboxamide in Antiviral Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural alkaloids and synthetic compounds exhibiting a wide range of biological activities, including significant antiviral properties.[1] Derivatives of isoquinoline have demonstrated efficacy against a variety of viruses, such as human immunodeficiency virus (HIV), herpes simplex virus (HSV), influenza virus, and coronaviruses.[1][2][3] This document focuses on the potential application of N-(tert-butyl)decahydroisoquinoline-3-carboxamide, a synthetic derivative of the decahydroisoquinoline core, in the design and development of novel antiviral therapeutics. While direct antiviral data for this compound is not extensively available in public literature, this document will draw upon the established antiviral activities of closely related tetrahydroisoquinoline and isoquinoline derivatives to highlight its potential and provide relevant experimental protocols.
The core structure of this compound combines a saturated isoquinoline ring system with a bulky tert-butyl carboxamide group, features that can influence its pharmacokinetic and pharmacodynamic properties. The exploration of such derivatives is a promising avenue in the search for new antiviral agents, particularly against emerging and drug-resistant viral strains.[2][4]
Potential Antiviral Mechanisms of Action
Based on studies of related isoquinoline alkaloids and their derivatives, several potential mechanisms of antiviral action can be postulated for this compound and related compounds:
-
Inhibition of Viral Entry: Some isoquinoline derivatives have been shown to interfere with the initial stages of viral infection, such as attachment to host cell receptors or fusion of viral and cellular membranes.[5]
-
Interference with Viral Replication: A primary mode of action for many antiviral compounds is the inhibition of viral genome replication.[4] This can be achieved by targeting viral polymerases or other essential enzymes involved in nucleic acid synthesis.[2][4]
-
Inhibition of Viral Protease: Viral proteases are crucial for the processing of viral polyproteins into mature, functional proteins. Inhibition of these enzymes can halt the viral life cycle.[6]
-
Modulation of Host Cell Pathways: Some antiviral agents act by modulating host cell signaling pathways that are co-opted by the virus for its own replication and propagation.
Quantitative Data Summary
The following tables summarize the antiviral activity and cytotoxicity of various isoquinoline and tetrahydroisoquinoline derivatives against different viruses. This data provides a benchmark for the potential efficacy of this compound and its analogs.
Table 1: Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses [2][4]
| Compound | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Compound 1 | A/Puerto Rico/8/34 (H1N1) | 0.2 - 0.6 | 39.0 | ≥65 |
| A/Hong Kong/8/68 (H3N2) | 0.2 - 0.6 | 39.0 | ≥65 | |
| B/Lee/40 | 0.2 - 0.6 | 39.0 | ≥65 | |
| Compound 21 | A/Puerto Rico/8/34 (H1N1) | 9.9 - 18.5 | >300 | >16 |
| A/Hong Kong/8/68 (H3N2) | 9.9 - 18.5 | >300 | >16 | |
| B/Lee/40 | 9.9 - 18.5 | >300 | >16 |
Table 2: Antiviral Activity of Tetrahydroisoquinoline Derivatives against SARS-CoV-2 [7][8][9]
| Compound | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| trans-1 | Vero E6 | 3.15 | >200 | >63.49 |
| Calu-3 | 2.78 | >200 | >71.94 | |
| trans-2 | Vero E6 | - | >200 | - |
| Chloroquine (Control) | Calu-3 | 44.90 | >132 | 2.94 |
Table 3: Antiviral Activity of Bis-benzylisoquinoline Alkaloids against Coronaviruses [3]
| Compound | Virus | IC₅₀ (µM) |
| Aromoline (16) | SARS-CoV-2 (D614G) | 0.67 |
| SARS-CoV-2 (Delta) | 0.47 | |
| SARS-CoV-2 (Omicron) | 0.86 | |
| Other Analogues | SARS-CoV-2 | 1.24 - 2.86 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the test compound that is toxic to host cells.
Materials:
-
Host cells (e.g., Vero E6, MDCK, Calu-3)
-
96-well cell culture plates
-
Complete growth medium
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed host cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This assay quantifies the inhibition of virus-induced plaque formation.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock of known titer (plaque-forming units/mL)
-
Test compound dilutions
-
Infection medium (e.g., serum-free medium)
-
Overlay medium (e.g., medium containing 0.6% agarose or carboxymethyl cellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%) for fixing cells
Procedure:
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 PFU/well) for 1 hour at 37°C.
-
During infection, prepare dilutions of the test compound in the overlay medium.
-
After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of the overlay medium containing the different concentrations of the test compound to each well. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-4 days).
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC₅₀) as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Protocol 3: Time-of-Addition Assay
This experiment helps to determine the stage of the viral life cycle that is inhibited by the compound.[4]
Materials:
-
Confluent monolayer of host cells
-
Virus stock
-
Test compound at a fixed concentration (e.g., 10x EC₅₀)
-
Control inhibitors for specific viral stages (e.g., entry inhibitor, replication inhibitor)
Procedure:
-
Pre-treatment of cells: Add the compound to the cells for 2 hours before infection. Wash the cells and then infect.
-
Co-treatment: Add the compound and the virus to the cells simultaneously.
-
Post-treatment: Infect the cells for 1 hour, wash, and then add the compound at different time points post-infection (e.g., 0, 2, 4, 6 hours).
-
At the end of the experiment (e.g., 24 hours post-infection), quantify the viral yield by plaque assay or RT-qPCR.
-
Analyze the results to determine if the compound acts at the entry, replication, or late stages of the viral life cycle.
Visualizations
General Viral Life Cycle and Potential Inhibition Points
Caption: A generalized viral life cycle and potential points of inhibition by isoquinoline derivatives.
Experimental Workflow for Antiviral Compound Screening
Caption: A typical workflow for the screening and evaluation of potential antiviral compounds.
References
- 1. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight | MDPI [mdpi.com]
- 2. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)Benzamide Derivatives That Target Hemagglutinin-Mediated Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(tert-butyl)decahydroisoquinoline-3-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of N-(tert-butyl)decahydroisoquinoline-3-carboxamide. The content is structured in a question-and-answer format to directly address common issues encountered during this synthesis, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis typically proceeds in two main stages. First is the formation of the decahydroisoquinoline-3-carboxylic acid core, often starting from a tetrahydroisoquinoline precursor. The second stage is the amide bond formation between the carboxylic acid and the sterically hindered amine, tert-butylamine.
Q2: My overall yield is low. Which step is the most likely cause?
Low yields often stem from the amide coupling step between the decahydroisoquinoline-3-carboxylic acid and tert-butylamine.[1] This is primarily due to the steric hindrance of the bulky tert-butyl group, which can physically obstruct the formation of the amide bond.[2] Incomplete hydrogenation of the tetrahydroisoquinoline precursor can also contribute to lower yields of the desired final product.
Q3: I am observing significant unreacted starting material after the amide coupling reaction. What can I do?
This indicates an incomplete reaction, a common issue with sterically hindered amines.[2] Several strategies can be employed to drive the reaction to completion:
-
Double Coupling: After the initial reaction time, add a fresh batch of the activated carboxylic acid and coupling reagents.[3]
-
Increase Equivalents: Use a higher excess (3-4 equivalents) of the carboxylic acid, coupling reagent, and a non-nucleophilic base.[3]
-
Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to overnight.[2]
Q4: What are the most effective coupling reagents for this sterically hindered amide formation?
For sterically demanding couplings, uronium/phosphonium-based reagents are generally more effective than carbodiimides alone.[4] Reagents like HATU, HBTU, and PyBOP are commonly used.[5] For extremely challenging cases, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[2]
Q5: I am seeing side products in my reaction mixture. How can these be minimized?
Side product formation can arise from several sources. A common side reaction is the rearrangement of the activated carboxylic acid intermediate to a stable N-acylurea when using carbodiimides like DCC or EDC.[4] To suppress this and other side reactions like racemization, it is recommended to use additives such as HOBt or OxymaPure.[1] Running the reaction at a lower temperature can also help minimize the formation of byproducts.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | Use a more potent coupling reagent like HATU. Ensure you are using at least 1.0-1.5 equivalents of the coupling reagent.[1] |
| Deactivation of the amine via protonation. | Add a non-nucleophilic base, such as DIPEA (2.0 equivalents), to the reaction mixture.[1] | |
| Steric hindrance from tert-butylamine. | Switch to a more powerful coupling reagent. Consider pre-activating the carboxylic acid for 15-30 minutes before adding the amine.[1] For very difficult cases, consider forming the acyl fluoride intermediate.[2] | |
| Hydrolysis of the activated intermediate. | Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] | |
| Incomplete Hydrogenation of the Tetrahydroisoquinoline Ring | Catalyst poisoning or inactivity. | Use a fresh catalyst (e.g., Palladium-on-carbon or Rhodium-on-alumina).[6][7] |
| Insufficient hydrogen pressure or reaction time. | Increase hydrogen pressure and/or extend the reaction time. Monitor the reaction's progress by TLC or LC-MS.[8] | |
| Presence of Diastereomeric Impurities | Racemization during the amide coupling step. | Minimize the pre-activation time of the carboxylic acid. Add the coupling reagent directly to the mixture of the acid and amine (in situ activation).[3] Using a weaker base like N-methylmorpholine (NMM) can also reduce racemization.[3] |
Quantitative Data on Coupling Reagents
The choice of coupling reagent is critical for overcoming the steric hindrance in this synthesis. The following table provides a comparison of common coupling reagents used for amide bond formation.
| Coupling Agent/System | Typical Reaction Time | Typical Yield Range | Notes |
| EDC/HOBt | 1 - 12 hours | 70 - 95% | Addition of HOBt suppresses racemization and improves yield.[4] |
| DCC/HOBt | 1 - 12 hours | 75 - 98% | Effective, but the dicyclohexylurea (DCU) byproduct is insoluble and can complicate purification.[4] |
| HBTU/Base | 30 - 120 minutes | 80 - 98% | Very effective, with slightly longer reaction times than HATU.[4] |
| HATU/Base | 15 - 60 minutes | 85 - 99% | Generally considered one of the most efficient and fastest reagents for difficult couplings.[4] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is recommended for achieving high efficiency in sterically demanding couplings.[1]
-
Dissolve the decahydroisoquinoline-3-carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add tert-butylamine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Hydrogenation of Tetrahydroisoquinoline Precursor
This protocol describes the conversion of the tetrahydroisoquinoline core to the decahydroisoquinoline structure.
-
Dissolve the N-protected tetrahydroisoquinoline-3-carboxamide derivative (e.g., 2-(benzyloxycarbonyl)-N-tert-butyl-decahydroisoquinoline-3-carboxamide) in a suitable solvent like ethanol.[6]
-
Add a catalyst, such as 10% palladium-on-carbon.[6]
-
Hydrogenate the mixture at room temperature under atmospheric or elevated pressure for several hours (e.g., 18 hours).[6][8]
-
Monitor the reaction for the consumption of the starting material.
-
Once the reaction is complete, remove the catalyst by filtration.
-
Evaporate the solvent to obtain the this compound.[6]
Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where standard coupling reagents fail to provide a satisfactory yield.[2]
-
Dissolve the protected decahydroisoquinoline-3-carboxylic acid (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
In a separate flask, prepare a solution of tert-butylamine.
-
Add the solution containing the acyl fluoride to the tert-butylamine.
-
Monitor the reaction for completeness, as reaction times can be significantly longer for these types of couplings.
Visualizations
Caption: Overall synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the amide coupling step.
Caption: Logical relationships between reaction parameters and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Synthesis of Decahydroisoquinolines
Welcome to the technical support center for the stereoselective synthesis of decahydroisoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the synthesis of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of decahydroisoquinolines?
A1: The main challenges in the stereoselective synthesis of decahydroisoquinolines revolve around controlling the stereochemistry at multiple chiral centers. The decahydroisoquinoline scaffold can exist as cis or trans fused ring systems, and the introduction of substituents adds further stereochemical complexity. Key challenges include:
-
Controlling Diastereoselectivity: Achieving the desired relative stereochemistry between substituents on the ring and at the ring junction (cis/trans).
-
Controlling Enantioselectivity: Synthesizing a single enantiomer of the desired diastereomer.
-
Epimerization: The undesired inversion of stereocenters under certain reaction conditions.
-
Catalyst Selection and Optimization: Identifying the optimal catalyst and reaction conditions for high stereoselectivity and yield.
Q2: Which synthetic strategies are commonly employed for the stereoselective synthesis of decahydroisoquinolines?
A2: Several key strategies are utilized, often in combination, to achieve stereocontrol:
-
Asymmetric Hydrogenation: The reduction of isoquinolines or tetrahydroisoquinolines using chiral catalysts is a powerful method to introduce stereocenters.
-
Pictet-Spengler Reaction: This reaction forms the tetrahydroisoquinoline core, and its diastereoselectivity can be influenced by chiral auxiliaries or catalysts. Subsequent reduction of the carbocyclic ring then yields the decahydroisoquinoline.
-
Substrate-Controlled Synthesis: Utilizing a chiral starting material (from the chiral pool) to direct the stereochemical outcome of subsequent transformations.
-
Catalyst-Controlled Synthesis: Employing a chiral catalyst to favor the formation of one stereoisomer over others.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity (Incorrect cis/trans Ratio) at the Ring Junction
Problem: The hydrogenation of a tetrahydroisoquinoline precursor results in a mixture of cis and trans decahydroisoquinoline isomers, with a low yield of the desired isomer.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Catalyst System | Screen different heterogeneous catalysts (e.g., Pd/C, PtO₂, Rh/C). The choice of metal and support can significantly influence the facial selectivity of the hydrogenation. | Improved diastereomeric ratio (d.r.) favoring the desired isomer. |
| Solvent Effects | Vary the solvent polarity. Protic solvents (e.g., ethanol, acetic acid) can influence the conformation of the substrate at the catalyst surface. | A shift in the cis/trans ratio. For example, a less coordinating solvent might favor a different binding mode to the catalyst. |
| Steric Hindrance | Analyze the steric environment of the tetrahydroisoquinoline precursor. Large substituents may block one face of the molecule, directing the hydrogenation to the opposite face. If the existing stereochemistry directs the reaction to the undesired product, a different synthetic route may be necessary. | Predictable formation of one diastereomer based on steric approach control. |
| Reaction Temperature and Pressure | Optimize the reaction temperature and hydrogen pressure. Lower temperatures and pressures can sometimes increase selectivity by favoring the kinetically controlled product. | Increased diastereoselectivity, although reaction times may be longer. |
Issue 2: Low Enantioselectivity in Asymmetric Hydrogenation
Problem: The asymmetric hydrogenation of an isoquinoline or dihydroisoquinoline to a chiral tetrahydroisoquinoline (a precursor to decahydroisoquinolines) yields a product with low enantiomeric excess (ee).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Chiral Ligand | Screen a variety of chiral ligands for the transition metal catalyst (e.g., Rh, Ru, Ir). The ligand's structure is crucial for creating the chiral environment necessary for enantioselective reduction.[1] | Identification of a ligand that provides high ee for the specific substrate. |
| Suboptimal Catalyst Activation | Ensure proper catalyst activation. Some catalytic systems require additives (e.g., Brønsted acids, halides) to generate the active catalytic species.[1] | Increased catalytic activity and improved enantioselectivity. |
| Solvent and Additive Effects | Investigate the effect of different solvents and additives. The solvent can influence the conformation of the catalyst-substrate complex, and additives can act as co-catalysts or poisons. For instance, switching from a coordinating solvent like THF to a non-coordinating one like 1,2-dichloroethane can alter stereochemical control.[1] | Enhanced enantioselectivity through optimization of the reaction medium. |
| Substrate Purity | Ensure high purity of the starting material. Impurities can sometimes poison the catalyst or compete with the substrate, leading to lower enantioselectivity. | Consistent and reproducible results with high ee. |
Experimental Protocols
Key Experiment: Diastereoselective Catalytic Hydrogenation of a Tetrahydroisoquinoline Derivative
This protocol describes a general procedure for the catalytic hydrogenation of a substituted tetrahydroisoquinoline to a decahydroisoquinoline, where the stereochemical outcome is influenced by the catalyst and reaction conditions.
Materials:
-
Substituted tetrahydroisoquinoline (1.0 mmol)
-
Hydrogenation catalyst (e.g., 10% Pd/C, 5 mol%)
-
Solvent (e.g., Methanol, Ethanol, or Acetic Acid, 10 mL)
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr shaker or autoclave)
Procedure:
-
In a suitable reaction vessel, dissolve the substituted tetrahydroisoquinoline (1.0 mmol) in the chosen solvent (10 mL).
-
Carefully add the hydrogenation catalyst (5 mol%) to the solution.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-50 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 60 °C) for the required time (e.g., 12-48 hours), monitoring the reaction progress by TLC or GC/MS.
-
After the reaction is complete, carefully depressurize the vessel and purge with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
Determine the diastereomeric ratio of the product using NMR spectroscopy or GC analysis.
Visualizing Synthetic Pathways and Troubleshooting Logic
The following diagrams illustrate key concepts in the stereoselective synthesis of decahydroisoquinolines.
Caption: Overview of major synthetic routes to stereodefined decahydroisoquinolines.
Caption: A logical workflow for troubleshooting poor diastereoselectivity.
References
N-(tert-butyl)decahydroisoquinoline-3-carboxamide solubility issues and solutions
Technical Support Center: N-(tert-butyl)decahydroisoquinoline-3-carboxamide
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
A1: this compound is a white solid compound.[1][2] Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 136465-81-1 | [1][2] |
| Molecular Formula | C14H26N2O | [3] |
| Molecular Weight | 238.37 g/mol | [3] |
| Melting Point | 112-115 °C | [2] |
| Appearance | White solid | [2] |
Q2: I'm seeing conflicting information about the solubility of this compound. Is it soluble in water?
A2: There are conflicting reports regarding the aqueous solubility of this compound. Some sources state that it is "soluble in water," while others indicate it is only slightly soluble in solvents like chloroform, DMSO, and methanol.[1][4] This discrepancy may be due to differences in experimental conditions, such as temperature and pH, or the specific isomeric form of the compound used. It is recommended to experimentally determine the solubility under your specific conditions.
Q3: What are the common solvents for dissolving this compound?
A3: Based on available data, the compound has slight solubility in chloroform, DMSO, and methanol.[4] Given its chemical structure, which includes both a hydrophobic decahydroisoquinoline ring and a polar carboxamide group, exploring a range of organic solvents with varying polarities is advisable.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems you may encounter when trying to dissolve this compound.
Problem 1: The compound is not dissolving in my aqueous buffer.
-
Possible Cause: The pH of your buffer may not be optimal for solubilizing the compound. The decahydroisoquinoline moiety contains a secondary amine that can be protonated at acidic pH, potentially increasing aqueous solubility.
-
Solution:
-
pH Adjustment: Try adjusting the pH of your buffer. A systematic pH-solubility profile is recommended. Start with a slightly acidic pH (e.g., pH 5-6) and observe for any improvement in solubility.
-
Use of Co-solvents: If pH adjustment is not sufficient or desirable for your experiment, consider adding a water-miscible organic co-solvent. Examples include ethanol, isopropanol, or polyethylene glycol (PEG). Start with a small percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase it.
-
Problem 2: I am observing precipitation of the compound when adding it to my cell culture media.
-
Possible Cause: The complex composition of cell culture media, including salts and proteins, can reduce the solubility of the compound. The final concentration of your compound may be exceeding its solubility limit in the media.
-
Solution:
-
Prepare a Concentrated Stock Solution: Dissolve the compound in a suitable solvent (e.g., DMSO) at a high concentration. Then, dilute this stock solution into your cell culture media to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not affect your cells (typically <0.5% for DMSO).
-
Use of Solubilizing Agents: Consider the use of surfactants or cyclodextrins to improve solubility in the aqueous media.[5][6] These should be used with caution and validated for compatibility with your specific cell line.
-
Problem 3: The compound dissolves initially but crashes out of solution over time.
-
Possible Cause: The initial solution may have been supersaturated, or the compound may be unstable under the storage conditions. Changes in temperature can also affect solubility.
-
Solution:
-
Controlled Dissolution: Ensure the compound is fully dissolved by gentle heating or sonication, if the compound's stability permits.
-
Storage Conditions: Store the solution at a constant temperature. For stock solutions in organic solvents, storage at -20°C or -80°C is generally recommended.
-
Formulation as a Solid Dispersion: For solid dosage form development, creating a solid dispersion with a hydrophilic carrier can improve long-term stability and dissolution.[7]
-
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination
This protocol provides a general method for determining the solubility of this compound in a given solvent.
-
Materials:
-
This compound
-
Selected solvent (e.g., water, buffer of specific pH, organic solvent)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
-
-
Procedure:
-
Add an excess amount of the compound to a known volume of the solvent in a vial.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully collect a sample of the supernatant.
-
Filter the sample through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
Visualizations
References
- 1. [3S-(3±,4a2,8a2)]-N-(tert-butyl)decahydro-3-isoquinoline carboxamide, CAS No. 136465-81-1 - iChemical [ichemical.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C14H26N2O | CID 3667935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 136465-81-1 [amp.chemicalbook.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
stability of N-(tert-butyl)decahydroisoquinoline-3-carboxamide under different conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of N-(tert-butyl)decahydroisoquinoline-3-carboxamide under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is an organic compound whose stability is influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.[1][2][3] As a tertiary amide, the tert-butyl group may offer some steric hindrance to hydrolysis. However, forced degradation studies are essential to fully characterize its stability profile and identify potential degradation products.[1][3]
Q2: What are the likely degradation pathways for this molecule?
A2: Based on its chemical structure, which includes an amide linkage and a decahydroisoquinoline ring system, potential degradation pathways include:
-
Hydrolysis: The amide bond is susceptible to hydrolysis under acidic or basic conditions, which would yield decahydroisoquinoline-3-carboxylic acid and tert-butylamine.
-
Oxidation: The secondary amine within the decahydroisoquinoline ring and the tertiary carbon on the tert-butyl group could be susceptible to oxidation.
-
Thermolysis: High temperatures may lead to decomposition, although the specific products would need to be identified through experimental analysis.
Q3: How should I store this compound to ensure its stability?
A3: To ensure maximum stability, it is recommended to store this compound in a cool, dry, and dark place. Inert atmospheric conditions (e.g., under nitrogen or argon) can also help prevent oxidative degradation. The melting point is reported to be in the range of 112-115 °C, suggesting it is a solid at room temperature.[4]
Q4: Are there any known metabolic liabilities associated with the tert-butyl group?
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental stability studies.
Issue 1: Unexpectedly high degradation is observed during a forced degradation study.
-
Question: I am seeing more than 20% degradation of the parent compound in my initial stress condition. What should I do?
-
Answer: The goal of forced degradation is to achieve partial degradation (typically 5-20%) to ensure that the analytical method is stability-indicating.[3] If you are observing excessive degradation, consider the following adjustments:
-
Reduce Stress Duration: Shorten the exposure time to the stress condition.
-
Lower Stressor Concentration: If using acid, base, or an oxidizing agent, decrease its concentration. For example, switch from 1M HCl to 0.1M HCl.[2]
-
Lower Temperature: For thermal and hydrolytic studies, reduce the temperature. For instance, if degradation is too rapid at 80°C, try performing the study at 60°C.[1]
-
Issue 2: No degradation is observed under stress conditions.
-
Question: My compound appears to be completely stable even after applying stress conditions. Is this normal?
-
Answer: While the compound may be highly stable, it is necessary to demonstrate this through rigorous stress testing. If no degradation is observed, consider the following:
-
Increase Stress Intensity: Use more severe conditions. This could involve increasing the temperature, using a higher concentration of the stressor, or extending the duration of the study.[3]
-
Confirm Analytical Method Suitability: Ensure your analytical method (e.g., HPLC) can separate the parent peak from potential degradants that might be co-eluting.
-
Evaluate Different Stressors: The compound might be resistant to one type of stress but susceptible to another. Ensure you have tested a comprehensive set of conditions (acidic, basic, oxidative, thermal, and photolytic).[1][7]
-
Issue 3: Poor mass balance is observed in the analytical results.
-
Question: The sum of the parent compound and the degradation products does not account for the initial amount of the compound. What could be the reason?
-
Answer: Poor mass balance can indicate several issues:
-
Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector. Consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).
-
Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis.
-
Precipitation: Degradants may be insoluble in the analysis solvent and precipitate out of the solution.
-
Adsorption: The parent compound or its degradants may adsorb to the surface of the container or HPLC column.
-
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on this compound. This data is for illustrative purposes to demonstrate how results from such a study might be presented.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Parent Compound | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 8.5% | Decahydroisoquinoline-3-carboxylic acid, tert-butylamine |
| Basic Hydrolysis | 0.1 M NaOH | 12 hours | 60°C | 15.2% | Decahydroisoquinoline-3-carboxylic acid, tert-butylamine |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 11.8% | N-oxide and hydroxylated derivatives |
| Thermal | Dry Heat | 48 hours | 80°C | 5.1% | Isomerization products |
| Photolytic | ICH Q1B Option 2 | N/A | Room Temp | 3.7% | Photolytic rearrangement products |
Experimental Protocols
Below are detailed methodologies for key forced degradation experiments.
Protocol 1: Acidic and Basic Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Sample Preparation:
-
Acidic: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Basic: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Control: Prepare a control sample by adding 1 mL of purified water instead of acid or base.
-
-
Incubation: Incubate all samples at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).
-
Neutralization: Before analysis, neutralize the acidic samples with an equivalent amount of base (e.g., 0.1 M NaOH) and the basic samples with an equivalent amount of acid (e.g., 0.1 M HCl).
-
Analysis: Dilute the samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Stress Sample Preparation: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Control: Prepare a control sample with 1 mL of purified water instead of hydrogen peroxide.
-
Incubation: Keep the samples at room temperature, protected from light, for 24 hours.
-
Analysis: Dilute the samples and analyze by HPLC.
Protocol 3: Thermal Degradation
-
Solid State: Place a known amount of the solid compound in a vial and expose it to dry heat at 80°C in a calibrated oven for 48 hours.
-
Solution State: Prepare a 1 mg/mL solution of the compound and incubate it at 80°C.
-
Control: Store a control sample of both solid and solution at 4°C, protected from light.
-
Analysis: After the specified time, dissolve the solid sample and dilute both the solid and solution samples for HPLC analysis.
Protocol 4: Photostability Testing
-
Sample Preparation: Expose the solid compound and a solution of the compound to a light source that meets ICH Q1B guidelines (e.g., an option 2 light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8][9]
-
Dark Control: Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.
-
Exposure: Place the samples and controls in the photostability chamber.
-
Analysis: After exposure, analyze all samples by HPLC.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Hypothetical Degradation Pathway under Hydrolytic Conditions
Caption: Hypothetical hydrolysis degradation pathway.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3S-(3±,4a2,8a2)]-N-(tert-butyl)decahydro-3-isoquinoline carboxamide, CAS No. 136465-81-1 - iChemical [ichemical.com]
- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijrpp.com [ijrpp.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Synthesis of N-(tert-butyl)decahydroisoquinoline-3-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of N-(tert-butyl)decahydroisoquinoline-3-carboxamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield of N-(tert-butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide Intermediate
Q1: My Pictet-Spengler reaction to form the tetrahydroisoquinoline precursor from L-phenylalanine is giving a low yield. What are the potential causes and solutions?
A1: Low yields in the Pictet-Spengler reaction for this synthesis can often be attributed to several factors related to reaction conditions and reagent quality.
-
Inadequate Acid Catalysis: The reaction requires a strong acid catalyst to promote the condensation and ring closure.[1][2] Ensure the acid (e.g., hydrobromic acid, hydrochloric acid) is of sufficient concentration and purity.
-
Reaction Temperature and Time: The formation of the tetrahydroisoquinoline ring from less nucleophilic phenyl groups may require elevated temperatures and longer reaction times to proceed to completion.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Quality of Formaldehyde Source: Paraformaldehyde is a common source of formaldehyde. Ensure it is of high purity and has not degraded.
-
Side Reactions: Under harsh acidic conditions, side reactions such as the formation of polymeric materials can occur.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Pictet-Spengler reaction.
Issue 2: Incomplete or Undesired Hydrogenation of the Tetrahydroisoquinoline Intermediate
Q2: The catalytic hydrogenation of my N-(tert-butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is not going to completion, or I am observing byproducts. How can I resolve this?
A2: Incomplete hydrogenation or the formation of byproducts during the reduction of the aromatic ring are common challenges. The outcome is highly dependent on the catalyst, solvent, pressure, and temperature.
-
Catalyst Activity: The activity of the hydrogenation catalyst (e.g., Rh/Al₂O₃, Pd/C) is crucial.[3][4] Ensure the catalyst is fresh or has been properly stored. Catalyst poisoning by impurities from previous steps can also inhibit the reaction.
-
Hydrogen Pressure and Temperature: The reduction of the benzene ring of the tetrahydroisoquinoline core is a demanding hydrogenation and typically requires high hydrogen pressure and elevated temperatures.[4][5]
-
Incomplete Reduction: Insufficient reaction time, low pressure, or low temperature can lead to the presence of unreacted starting material or partially hydrogenated intermediates.
-
Over-reduction/Side Reactions: While less common for the benzene ring under these conditions, aggressive conditions could potentially lead to other reductions if sensitive functional groups are present. The formation of 5,6,7,8-tetrahydroquinoline and other decahydroquinoline isomers can occur under certain thermocatalytic conditions.[5]
| Parameter | Recommended Range | Potential Issue if Deviated |
| Catalyst | 5% Rh/Al₂O₃ | Inactive or poisoned catalyst leads to low conversion. |
| Hydrogen Pressure | ~350 psi (24 bar) | Lower pressures may result in incomplete hydrogenation. |
| Temperature | ~100-125 °C | Lower temperatures can slow the reaction rate significantly. |
| Solvent | Heptane, Acetic Acid | Impurities in the solvent can poison the catalyst. |
Experimental Protocol: Catalytic Hydrogenation
-
Charge a high-pressure reactor with N-(tert-butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide and a suitable solvent (e.g., heptane).[4]
-
Add the 5% Rh/Al₂O₃ catalyst (typically 10-15% w/w loading).[4]
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to approximately 350 psi.[4]
-
Heat the mixture to 100-125 °C with vigorous stirring.[4][6]
-
Maintain the reaction for 10-16 hours, monitoring for hydrogen uptake.[4]
-
After cooling and venting, filter the catalyst.
-
Concentrate the filtrate to obtain the crude product.
Issue 3: Challenges in the Amide Coupling with tert-Butylamine
Q3: I am struggling with the amide bond formation between the decahydroisoquinoline carboxylic acid and the sterically hindered tert-butylamine. What are the best practices?
A3: The coupling of a carboxylic acid with a sterically hindered amine like tert-butylamine can be inefficient with standard coupling reagents due to steric hindrance.[7][8]
-
Choice of Coupling Reagent: Standard reagents like DCC or EDC/HOBt may give low yields.[7] More robust methods are often required. One effective strategy is the conversion of the carboxylic acid to an N-carboxy anhydride intermediate, which then reacts with tert-butylamine.[4] Another approach is the use of reagents that generate acyl fluorides in situ, such as BTFFH, which have shown success with hindered substrates.[7]
-
N-Acylurea Formation: With carbodiimide reagents, a common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which does not react further with the amine.[9]
-
Racemization: While less of a concern at the 3-position of the decahydroisoquinoline core once formed, care should be taken during any coupling steps involving chiral centers to avoid epimerization. Acyl fluorides are reported to be less prone to α-racemization than acyl chlorides.[7]
Logical Flow for Selecting a Coupling Strategy:
Caption: Decision diagram for amide coupling with a hindered amine.
Experimental Protocol: N-Carboxy Anhydride Method (Conceptual)
This protocol is based on the general principles described in the literature for similar transformations.[4]
-
The precursor, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is reacted with a phosgenating agent (e.g., phosgene or a safer equivalent like triphosgene) in an appropriate solvent (e.g., ethyl acetate) to form the N-carboxy anhydride (NCA).[4]
-
The reaction mixture containing the NCA is then treated with tert-butylamine.[4]
-
The reaction is typically maintained at a controlled temperature (e.g., >5 °C) to facilitate the ring-opening of the NCA by the amine, forming the desired amide bond.[4]
-
An aqueous workup with an acid wash is often employed to remove excess amine and other basic impurities.[4]
Issue 4: Presence of Diastereomers in the Final Product
Q4: My final this compound product shows multiple diastereomers. What is the likely source?
A4: The decahydroisoquinoline ring system has multiple chiral centers, and the stereochemical outcome is determined during the hydrogenation step.
-
Hydrogenation Stereoselectivity: The catalytic hydrogenation of the tetrahydroisoquinoline precursor establishes the stereochemistry at the newly formed chiral centers. The use of specific catalysts, such as Rh/Al₂O₃, and defined reaction conditions are intended to favor the formation of a specific diastereomer (e.g., the 4aS, 8aS, 3S isomer).[3][4]
-
Non-selective Conditions: If the hydrogenation conditions are not optimal, or if a different catalyst is used, a mixture of diastereomers can be produced.
-
Isomerization: While less likely under typical hydrogenation conditions, extreme pH or temperature during workup could potentially lead to epimerization at certain positions.
Troubleshooting Steps:
-
Confirm Starting Material Purity: Ensure the stereochemical purity of your N-(tert-butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide precursor.
-
Review Hydrogenation Protocol: Strictly adhere to established protocols that have been shown to yield the desired diastereomer, paying close attention to the specific catalyst, solvent, pressure, and temperature.[4]
-
Purification: If a mixture of diastereomers is unavoidable, purification by column chromatography or crystallization may be necessary to isolate the desired isomer.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. prepchem.com [prepchem.com]
- 4. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]
- 5. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Technical Support Center: Optimization of Hydrogenation Catalysts for Decahydroisoquinoline Synthesis
Welcome to the technical support center for the optimization of hydrogenation catalysts in decahydroisoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the hydrogenation of isoquinolines to decahydroisoquinolines?
A1: A variety of catalysts are employed for the hydrogenation of isoquinolines. The choice of catalyst is critical and often depends on the desired selectivity (partial or complete hydrogenation) and the functional group tolerance of the substrate. Commonly used catalysts include:
-
Heterogeneous Catalysts:
-
Iron-based catalysts: N-doped carbon-modified iron catalysts are a robust and recyclable option, often composed of Fe(0), Fe3C, and FeNx in a carbon matrix.[1][2][3]
-
Nickel Phosphide (Ni2P) catalysts: Supported on materials like SBA-15, these catalysts show high hydrogenation capacity, often preferentially leading to the fully saturated decahydroquinoline.[4][5][6]
-
Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C): These are classic hydrogenation catalysts, though they can sometimes be less selective.[7]
-
-
Homogeneous Catalysts:
Q2: How do I choose the right catalyst for my specific isoquinoline derivative?
A2: The selection of the optimal catalyst depends on several factors:
-
Desired Product: For complete hydrogenation to decahydroisoquinoline, robust heterogeneous catalysts like Ni2P/SBA-15 are effective.[4][5][6] For partial hydrogenation to 1,2,3,4-tetrahydroisoquinoline, iron-based catalysts have shown high selectivity.[1][2] For enantioselective synthesis of chiral tetrahydroisoquinolines, iridium-based homogeneous catalysts with chiral ligands are the preferred choice.[8]
-
Functional Group Tolerance: If your isoquinoline substrate contains other reducible functional groups (e.g., nitriles, halogens, esters), a highly selective catalyst is required. N-doped carbon modified iron-based catalysts have demonstrated good tolerance for such functionalities.[1][2]
-
Reaction Conditions: The stability of your substrate under different temperatures and pressures will also influence your choice of catalyst and reaction setup.
Q3: My hydrogenation reaction is showing low or no conversion. What are the potential causes and how can I troubleshoot this?
A3: Low or no conversion in a hydrogenation reaction is a common issue that can be attributed to several factors. Our troubleshooting guide below will walk you through the diagnostic checks and recommended actions.
Q4: I am observing a mixture of partially and fully hydrogenated products. How can I improve the selectivity of my reaction?
A4: Achieving high selectivity is a key challenge in isoquinoline hydrogenation. To improve selectivity:
-
Catalyst Choice: The catalyst itself is the primary determinant of selectivity. For partial hydrogenation to 1,2,3,4-tetrahydroisoquinoline, catalysts like N-doped carbon modified iron are specifically designed for this purpose.[1][2] For complete hydrogenation, nickel phosphide catalysts are a good option.[4][5][6]
-
Reaction Conditions: Fine-tuning the reaction parameters can also influence selectivity.
-
Temperature: Lower temperatures generally favor partial hydrogenation.
-
Pressure: Lower hydrogen pressure can also lead to increased selectivity for the partially hydrogenated product.
-
Reaction Time: Shorter reaction times will naturally favor the formation of the intermediate tetrahydroisoquinoline.
-
Q5: My catalyst seems to be deactivating over time or with repeated use. What are the common causes of catalyst deactivation and how can I prevent it?
A5: Catalyst deactivation is a significant concern in industrial and laboratory settings.[10] The primary causes include:
-
Poisoning: Impurities in the substrate or solvent, such as sulfur or nitrogen compounds, can strongly adsorb to the catalyst's active sites, blocking them.[10][11] Basic nitrogen compounds are known to be particularly detrimental.[12]
-
Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can block pores and active sites.[11][13]
-
Sintering: At high temperatures, the small metal particles of the catalyst can agglomerate into larger crystals, reducing the active surface area.[10][13]
-
Leaching: The active metal component of the catalyst can dissolve into the reaction medium, leading to a loss of activity.[14]
To mitigate deactivation:
-
Purify Starting Materials: Ensure the purity of your isoquinoline substrate, solvent, and hydrogen gas to avoid catalyst poisons.
-
Optimize Reaction Conditions: Operate at the lowest effective temperature to minimize sintering.
-
Catalyst Support: The choice of support can influence catalyst stability. Mesoporous supports like SBA-15 can help to stabilize metal nanoparticles.[4][5][6]
-
Regeneration: In some cases, deactivated catalysts can be regenerated. For example, coke can be removed by controlled oxidation.
Troubleshooting Guides
Problem: Low to No Product Yield
This guide provides a systematic approach to troubleshooting low or no yield in the hydrogenation of isoquinolines.
Troubleshooting Workflow for Low Yield
References
- 1. A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02744G [pubs.rsc.org]
- 3. A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts[v1] | Preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 10. ammoniaknowhow.com [ammoniaknowhow.com]
- 11. researchgate.net [researchgate.net]
- 12. Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) | OSTI.GOV [osti.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides [mdpi.com]
Technical Support Center: Crystallization of N-(tert-butyl)decahydroisoquinoline-3-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the crystallization of N-(tert-butyl)decahydroisoquinoline-3-carboxamide. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during purification and crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to its crystallization?
Understanding the fundamental properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 136465-81-1 | [1][2][3] |
| Molecular Formula | C₁₄H₂₆N₂O | [1][2][4] |
| Molecular Weight | 238.37 g/mol | [1][2][4] |
| Appearance | White to off-white crystalline solid or powder | [1][2] |
| Melting Point | 112-115 °C | [1][2][3] |
| Solubility (Qualitative) | Soluble in water; Slightly soluble in chloroform, DMSO, and methanol. | [1][3] |
Q2: How do I select an appropriate solvent for the crystallization of this compound?
A suitable solvent should dissolve the compound when hot but have low solubility at cooler temperatures.[5][6] Given the molecule's amide group and bulky aliphatic structure, a range of solvents with varying polarities should be considered. A preliminary solvent screen is highly recommended.
Q3: What are the most common problems encountered during the crystallization of this amide?
Common challenges include failure to crystallize, formation of an oil instead of a solid ("oiling out"), low yield, and the formation of small or impure crystals.[7][8] These issues often stem from the choice of solvent, cooling rate, or the purity of the starting material.
Q4: Can a two-solvent system be used for crystallization?
Yes, a two-solvent (or anti-solvent) system is an excellent alternative if a suitable single solvent cannot be identified.[6] This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a miscible "poor" solvent (an anti-solvent) in which it is insoluble to induce precipitation.[7]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during crystallization experiments.
Problem 1: No Crystals Form Upon Cooling
Symptoms:
-
The solution remains clear and homogenous even after prolonged cooling in an ice bath.
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for failure of crystal formation.
Potential Causes & Solutions:
-
Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.
-
Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration. Allow the solution to cool again.[8]
-
-
High Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Solution 1 (Induce Nucleation): Try scratching the inside of the flask with a glass rod at the meniscus. This can create microscopic imperfections on the glass that provide nucleation sites.[9]
-
Solution 2 (Seeding): If available, add a single, tiny crystal of pure this compound to the cooled solution to act as a template for crystal growth.[7]
-
Solution 3 (Anti-Solvent): If the compound is highly soluble, slowly add a miscible anti-solvent dropwise to the solution until it becomes slightly turbid, then warm gently until the solution is clear again before allowing it to cool slowly.[7]
-
Problem 2: "Oiling Out" - Formation of a Liquid Instead of Crystals
Symptoms:
-
A separate, often viscous, liquid phase (oil) forms as the solution cools.
Potential Causes & Solutions:
-
High Solute Concentration: The solution is too concentrated, causing the compound to come out of solution above its melting point.
-
Solution: Add a small amount of additional hot solvent to the mixture to redissolve the oil, and then allow it to cool more slowly.[7]
-
-
Rapid Cooling: The solution was cooled too quickly, not allowing enough time for the ordered arrangement of molecules into a crystal lattice.
-
Solution: Re-heat the solution to re-dissolve the material. Allow the flask to cool to room temperature on the benchtop (insulating the flask with paper towels can help) before moving it to an ice bath.[8]
-
-
Impurities Present: Impurities can depress the melting point of the compound, increasing the likelihood of oiling out.
-
Solution: Consider purifying the crude material by another method (e.g., column chromatography) before attempting recrystallization. If the solution is colored, adding activated charcoal to the hot solution and performing a hot filtration can remove colored impurities.[5]
-
Problem 3: Poor Crystal Quality or Low Yield
Symptoms:
-
Formation of very fine needles or powder, which are difficult to filter and may be less pure.
-
The final mass of the recovered crystals is significantly lower than expected.
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for poor crystal quality or low yield.
Potential Causes & Solutions:
-
Rapid Crystallization: Fast crystal growth traps impurities and often leads to the formation of small needles or powders.
-
Solution: Slow down the cooling rate. If crystallization begins immediately upon removal from heat, you may have used the absolute minimum amount of solvent. Re-heat and add a small additional volume (1-5%) of the hot solvent to keep the compound in solution longer during the cooling phase.[8]
-
-
Excess Solvent: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor, leading to a low recovery.[8]
-
Solution: After filtering the first crop of crystals, you can try to recover a second crop by boiling off some of the solvent from the filtrate and re-cooling. Note that the second crop may be less pure.
-
-
Incomplete Crystallization: The final cooling temperature may not be low enough to maximize the crystal yield.
-
Solution: Ensure the solution is cooled in an ice-water bath for an adequate amount of time (e.g., at least 20-30 minutes) to reach thermal equilibrium. For some solvent systems, further cooling in a freezer may improve yield.
-
Experimental Protocols
Protocol 1: Single-Solvent Crystallization
This is the most common method when a suitable solvent is found.[6]
Experimental Workflow:
Caption: Workflow for a single-solvent crystallization procedure.
Methodology:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. On a hotplate, bring the chosen solvent to a boil in a separate beaker. Add the minimum amount of hot solvent to the flask containing the solid until it just dissolves.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, add a slight excess of hot solvent, and quickly filter the hot solution through a fluted filter paper into a pre-warmed flask.
-
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[9]
-
Crystal Growth: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[9]
-
Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven.
Protocol 2: Two-Solvent (Anti-Solvent) Crystallization
This method is useful when the compound is either too soluble or poorly soluble in common single solvents.[6]
Methodology:
-
Dissolution: Dissolve the crude solid in the minimum amount of a "good" solvent (one in which it is very soluble) at room temperature or with gentle heating.
-
Anti-Solvent Addition: While stirring, add a "poor" solvent (an anti-solvent, which must be miscible with the good solvent) dropwise until the solution becomes persistently cloudy (turbid).[7]
-
Re-dissolution: Gently warm the turbid solution, or add a few drops of the "good" solvent, until the solution becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect, wash, and dry the crystals as described in the single-solvent protocol.
Data Presentation
Table 1: Suggested Solvents for Crystallization Screening
Based on the structure of this compound (presence of amide and aliphatic groups) and general principles, the following solvents are recommended for initial screening.
| Solvent | Polarity | Boiling Point (°C) | Rationale & Potential Use |
| Water | High | 100 | Known to be soluble; may be a good solvent if solubility decreases sharply on cooling. |
| Ethanol | High | 78 | A common, effective solvent for moderately polar compounds and amides.[10][11] |
| Isopropanol | Medium | 82 | Similar to ethanol, good for moderately polar compounds. |
| Acetonitrile | Medium | 82 | Often gives good results for the crystallization of amides.[11] |
| Ethyl Acetate | Medium | 77 | A versatile solvent for compounds of intermediate polarity.[12] |
| Toluene | Low | 111 | Can be effective for less polar compounds or as part of a solvent pair.[10] |
| Hexane/Heptane | Low | ~69 / ~98 | Likely to be a poor solvent (anti-solvent) due to the compound's polarity.[13] |
References
- 1. [3S-(3±,4a2,8a2)]-N-(tert-butyl)decahydro-3-isoquinoline carboxamide, CAS No. 136465-81-1 - iChemical [ichemical.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 136465-81-1 [amp.chemicalbook.com]
- 4. This compound | C14H26N2O | CID 3667935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recrystallization [sites.pitt.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: N-(tert-butyl)decahydroisoquinoline-3-carboxamide Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of N-(tert-butyl)decahydroisoquinoline-3-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
Based on its chemical structure, the two primary anticipated degradation pathways are:
-
Amide Bond Hydrolysis: The carboxamide linkage is susceptible to hydrolysis under acidic or basic conditions, which would cleave the molecule into decahydroisoquinoline-3-carboxylic acid and tert-butylamine. Amides are generally more stable to hydrolysis than esters due to resonance stabilization of the C-N bond.[1][2][3][4][5] Harsher conditions, such as elevated temperatures and strong acids or bases, are often required to induce significant degradation.[1][2][3]
-
Oxidation of the tert-Butyl Group: The tert-butyl group is a potential site for oxidative metabolism.[6][7][8] Cytochrome P450 enzymes, particularly CYP3A4, are known to hydroxylate tert-butyl groups, forming a primary alcohol metabolite.[6][8] This alcohol can be further oxidized to a carboxylic acid.[6]
Q2: My forced degradation study under standard ICH conditions shows minimal degradation. What should I do?
If you observe limited degradation, consider the following:
-
Increase Stress Conditions: Amide bonds can be highly stable.[1][2] It may be necessary to employ more aggressive conditions than the minimums suggested by ICH guidelines. This could include using higher concentrations of acid or base (e.g., >1M HCl or NaOH), higher temperatures, or longer exposure times.[9]
-
Investigate Oxidative Degradation: Ensure you have included appropriate oxidative stress conditions. Hydrogen peroxide is a common oxidizing agent used in forced degradation studies.
-
Photostability: Evaluate the molecule's sensitivity to light according to ICH Q1B guidelines.[10] Expose the compound in a chemically inert, transparent container to a controlled light source.[10]
Q3: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I identify them?
Unexpected peaks could be contaminants, degradation products, or artifacts from the analytical method itself.
-
System Suitability and Blanks: First, ensure the system passes suitability tests.[11] Run a blank injection (mobile phase only) to rule out contamination from the solvent or system.[11]
-
Mass Spectrometry (MS) Detection: Couple your HPLC system to a mass spectrometer. LC-MS is a powerful tool for identifying unknown impurities by providing mass-to-charge ratio information, which can help elucidate the structures of degradation products.[12]
-
Forced Degradation Comparison: Compare the chromatograms from your stability samples to those from your forced degradation studies.[13] This can help to tentatively identify peaks that correspond to specific degradation pathways.[13]
Troubleshooting Guides
HPLC Method Development for Stability-Indicating Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor resolution between the parent peak and degradation products. | Inadequate mobile phase composition or pH. | Optimize the mobile phase. Experiment with different organic modifiers (acetonitrile vs. methanol), pH levels, and buffer strengths.[12][13] |
| Unsuitable column chemistry. | Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find one that provides the best selectivity for your compound and its degradants.[13] | |
| Peak tailing for the parent compound or degradants. | Secondary interactions with residual silanols on the column. | Use a mobile phase with a competitive amine (e.g., triethylamine) or a lower pH to protonate the silanols. Consider using a base-deactivated column. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Ghost peaks appearing in the chromatogram. | Contamination in the mobile phase, injection solvent, or HPLC system. | Run blank gradients to isolate the source of the contamination.[11] Ensure high-purity solvents and freshly prepared mobile phases. |
| Carryover from previous injections. | Implement a robust needle wash program and, if necessary, inject a strong solvent blank between samples. | |
| Variable retention times. | Inconsistent mobile phase preparation or temperature fluctuations. | Ensure accurate and consistent mobile phase preparation. Use a column oven to maintain a stable temperature.[14] |
| Column degradation. | Check the column's performance history. If the plate count has significantly decreased or backpressure has increased, the column may need to be replaced.[15] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound and to establish a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Heat at 80°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 105°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10]
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a developed HPLC method with a photodiode array (PDA) detector to obtain spectral information and a mass spectrometer (MS) for mass identification.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column and Mobile Phase Screening:
-
Begin with a versatile column, such as a C18, 150 mm x 4.6 mm, 3.5 µm.
-
Screen different mobile phase compositions. A common starting point is a gradient elution from 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid) to 5% Water and 95% Acetonitrile over 20-30 minutes.
-
Analyze a mixture of the stressed samples from the forced degradation study to evaluate the separation.[13]
-
-
Method Optimization:
-
Method Validation:
-
Validate the final method according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[11] The method is considered stability-indicating if it can resolve all degradation products from the parent compound and from each other.[11]
-
Visualizations
Caption: Potential degradation pathways of the target compound.
Caption: Workflow for stability testing and method development.
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. fda.gov [fda.gov]
- 11. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. realab.ua [realab.ua]
Technical Support Center: N-(tert-butyl)decahydroisoquinoline-3-carboxamide Synthesis
Welcome to the technical support center for the synthesis of N-(tert-butyl)decahydroisoquinoline-3-carboxamide. This resource is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis, particularly focusing on overcoming low yields.
Troubleshooting Guide
Issue: Low or No Yield in the Amide Coupling Reaction
Question: My amide coupling reaction to form this compound is resulting in a low yield or no product at all. What are the common causes and how can I address them?
Answer: Low yields in this amide coupling are frequently due to a few key factors, primarily revolving around reactant stability, activation, and reaction conditions. The significant steric hindrance from the tert-butyl group and the decahydroisoquinoline ring system can also pose a challenge.[1]
Here is a step-by-step guide to troubleshoot the issue:
-
Verify Starting Material Quality:
-
Decahydroisoquinoline-3-carboxylic acid: Ensure the starting acid is pure and dry. The presence of water can lead to the hydrolysis of activated intermediates.[1]
-
tert-Butylamine: Use a high-purity grade of tert-butylamine. Impurities can lead to side reactions.
-
Reagents and Solvents: Coupling reagents can degrade over time, and solvents must be anhydrous. Using freshly opened reagents and properly dried solvents is critical.[2]
-
-
Optimize Carboxylic Acid Activation:
-
Incomplete activation of the carboxylic acid is a primary reason for low yield.[1]
-
Choice of Coupling Reagent: For sterically hindered substrates, standard coupling reagents may be inefficient. Consider using more robust reagents like HATU, HBTU, or converting the carboxylic acid to an acyl fluoride.[1]
-
Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the tert-butylamine. This ensures the activated species is formed before the amine is introduced.[1]
-
-
Address Potential Amine Deactivation:
-
The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1] The use of a non-nucleophilic base is crucial to prevent this.
-
-
Mitigate Steric Hindrance Effects:
-
The bulky nature of both reactants can slow down the reaction.[1]
-
Elevated Temperature: A modest increase in temperature may be necessary to overcome the activation energy barrier caused by steric hindrance. However, this should be done cautiously to avoid side reactions.
-
Extended Reaction Time: Monitor the reaction over a longer period, as sterically hindered couplings often require more time to reach completion.[3]
-
-
Control Reaction Conditions:
Below is a workflow diagram to guide your troubleshooting process.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most common side reactions include:
-
Hydrolysis of the activated carboxylic acid: This occurs if there is moisture in the reaction, leading back to the starting carboxylic acid.[1]
-
Racemization: If the stereocenter at position 3 of the decahydroisoquinoline ring is sensitive, the reaction conditions (especially elevated temperatures or certain bases) can lead to racemization. Using additives like HOBt or OxymaPure can help suppress this.[1]
-
Dimerization: In some cases, a dimer by-product can form from the reaction of the N-carboxy anhydride intermediate with another molecule of the starting amine.[4]
Q2: Which coupling reagents are recommended for this sterically hindered reaction?
A2: For sterically hindered amide couplings, more potent coupling reagents are generally required. While common carbodiimides like EDC can be attempted, uronium/guanidinium salts are often more effective.[5] Recommended reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
T3P (Propylphosphonic Anhydride) [6]
Q3: What reaction conditions have been reported to yield this compound?
A3: One reported method involves the hydrogenation of (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide.[7] The conditions for this hydrogenation step are:
-
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃)
-
Solvent: Heptane
-
Temperature: 100°C
-
Pressure: 350 psi
-
Reaction Time: 10-16 hours This specific procedure reported an overall yield of 47-56% from the starting L-tic-a.[7]
Another approach starts from L-phenylalanine, proceeding through several steps to obtain the final product with varying yields at each stage.[8]
Data Summary
| Method | Key Reagents | Solvent | Temperature | Reported Yield | Reference |
| Hydrogenation of tic-c | 5% Rh/Al₂O₃, H₂ | Heptane | 100°C | 62-67% (for this step) | [7] |
| Multi-step from L-phenylalanine | Phosgene, tert-butylamine | Toluene | -50°C to 25°C | ~80% (amide formation step) | [8] |
| Hydrogenation of Cbz-protected intermediate | 10% Pd/C, H₂ | Ethanol | Room Temp | Not specified, but used directly in next step | [9] |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is a general method for sterically hindered amide bond formation.
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve decahydroisoquinoline-3-carboxylic acid (1.0 equivalent) in anhydrous DMF.[3]
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents).[3]
-
In a separate flask, dissolve HATU (1.1 equivalents) in anhydrous DMF.[3]
-
Add the HATU solution dropwise to the carboxylic acid solution at 0°C (ice bath).[3]
-
Stir the mixture at 0°C for 15-30 minutes to pre-activate the acid.[1]
-
Add tert-butylamine (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis via Hydrogenation (based on patent literature)
This protocol outlines the final step in a multi-step synthesis to produce the decahydroisoquinoline ring.
-
In a pressure vessel, suspend (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide in heptane.[7]
-
Add 15% loading of 5% Rh/Al₂O₃ catalyst.[7]
-
Seal the vessel and purge with nitrogen, then with hydrogen.
-
Pressurize the vessel to 350 psi with hydrogen.[7]
-
Heat the mixture to 100°C and stir for 10-16 hours.[7]
-
After cooling to room temperature and venting the hydrogen, filter the slurry while hot to remove the catalyst.[7]
-
Concentrate the filtrate and cool to 10°C to induce crystallization.[7]
-
Collect the solid product by filtration and wash with cold heptane.[7]
Reaction Pathway
The synthesis of this compound can be achieved through the coupling of decahydroisoquinoline-3-carboxylic acid and tert-butylamine. The carboxylic acid must first be activated by a coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US6433177B1 - Process for the preparation of (S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. prepchem.com [prepchem.com]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of the HIV-1 protease inhibitor, Saquinavir, with its key synthetic precursor, N-(tert-butyl)decahydroisoquinoline-3-carboxamide. While Saquinavir is a well-characterized antiretroviral agent with extensive biological data, this compound is primarily recognized as a crucial building block in the chemical synthesis of Saquinavir and other protease inhibitors. This guide will focus on the established biological profile of Saquinavir and the chemical importance of its decahydroisoquinoline moiety.
Executive Summary
Saquinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2] By binding to the active site of the protease, Saquinavir prevents the cleavage of viral polyproteins, leading to the production of immature, non-infectious viral particles.[2][3] In contrast, this compound is a key synthetic intermediate used in the manufacture of Saquinavir.[4][5] There is currently no publicly available data to suggest that this compound possesses direct antiviral or biological activity itself; its significance lies in its role as a foundational scaffold for the synthesis of potent protease inhibitors.[6]
Saquinavir: Biological Activity and Performance
Saquinavir was the first HIV protease inhibitor approved for the treatment of HIV/AIDS and remains an important component of highly active antiretroviral therapy (HAART).[3] Its efficacy is well-documented in numerous in vitro and clinical studies.
Quantitative Analysis of Saquinavir's In Vitro Activity
The following tables summarize the inhibitory concentrations of Saquinavir against HIV-1 protease and various HIV-1 strains in different cell-based assays.
Table 1: In Vitro Inhibitory Activity of Saquinavir against HIV-1 Protease
| Parameter | Value (nM) | Notes |
| Ki | 0.12 | Inhibition constant against purified HIV-1 protease.[3] |
| IC50 | 1 - 30 | 50% inhibitory concentration in various in vitro assays.[7] |
| IC90 | 5 - 80 | 90% inhibitory concentration in various in vitro assays.[7] |
| IC50 (in 40% human serum) | 37.7 ± 5 | Demonstrates a decrease in potency in the presence of serum proteins.[7] |
Table 2: In Vitro Antiviral Activity of Saquinavir against HIV-1 Strains
| HIV-1 Strain/Cell Line | Parameter | Value |
| HIV-1 LAI | EC50 | 17 - 47 nM[8] |
| HIV-1 Ba-L | EC50 | 3 nM[8] |
| HIV-2 Strains | EC50 | 3 - 6 nM[8] |
| JM Cell Line | IC50 | 2.7 µM[1] |
| JM Cell Line | IC90 | 16 µM[1] |
| PM-1 Cells (pulsed exposure) | EC50 | 1.16 ± 0.37 µM[1] |
| Colorectal Tissue Explants (pulsed exposure) | EC50 | 3.78 ± 4.08 µM[1] |
| Cervical Tissue Explants (pulsed exposure) | EC50 | 19.31 ± 20.28 µM[1] |
This compound: A Key Synthetic Intermediate
This compound serves as a critical chiral building block in the multi-step synthesis of Saquinavir.[2][9][10] Its rigid, bicyclic structure is a key component that occupies the S1' pocket of the HIV-1 protease active site when incorporated into the final Saquinavir molecule.[3] The synthesis of this intermediate is a significant focus of process chemistry research to develop efficient and scalable routes for the production of Saquinavir.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antiviral compounds. Below are generalized protocols for key experiments used to evaluate the biological activity of HIV protease inhibitors like Saquinavir.
In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against HIV-1 protease.
Materials:
-
Purified recombinant HIV-1 protease
-
Fluorogenic peptide substrate specific for HIV-1 protease
-
Assay buffer (e.g., sodium acetate, NaCl, EDTA, DTT, glycerol)
-
Test compounds (e.g., Saquinavir) dissolved in DMSO
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a small volume of each compound dilution to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the purified HIV-1 protease to each well (except the negative control) and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.
-
Immediately monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 330 nm, emission at 450 nm).[11][12]
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Anti-HIV Assay (MTT Method)
This assay measures the ability of a compound to protect cells from the cytopathic effects of HIV infection.
Objective: To determine the 50% effective concentration (EC50) of a test compound for inhibiting HIV-1 replication in a cell-based model.
Materials:
-
MT-4 cells (or other susceptible human T-cell line)
-
HIV-1 stock (e.g., NL4-3)
-
Complete cell culture medium
-
Test compounds (e.g., Saquinavir)
-
96-well cell culture plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed MT-4 cells in a 96-well plate.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the compound dilutions to the cells. Include uninfected cell controls and infected, untreated cell controls.
-
Infect the cells with a pre-titered amount of HIV-1 stock.
-
Incubate the plates for a period that allows for multiple rounds of viral replication and the development of cytopathic effects (e.g., 4-5 days) at 37°C in a CO2 incubator.
-
At the end of the incubation period, add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation in viable cells.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell protection for each compound concentration relative to the infected, untreated control and determine the EC50 value.
Visualizing the Mechanism of Action
The following diagrams illustrate the critical role of HIV-1 protease in the viral life cycle and the mechanism of action of protease inhibitors like Saquinavir.
Caption: Mechanism of HIV-1 Protease and its inhibition by Saquinavir.
Caption: General workflow for in vitro and cell-based anti-HIV assays.
References
- 1. Saquinavir Inhibits Early Events Associated with Establishment of HIV-1 Infection: Potential Role for Protease Inhibitors in Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1337514A1 - Method of preparation of (s)-n-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide - Google Patents [patents.google.com]
- 5. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Saquinavir: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chimia.ch [chimia.ch]
- 11. abcam.co.jp [abcam.co.jp]
- 12. abcam.cn [abcam.cn]
Comparative Guide to N-(tert-butyl)decahydroisoquinoline-3-carboxamide Derivatives in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
The N-(tert-butyl)decahydroisoquinoline-3-carboxamide scaffold is a cornerstone in the development of potent antiviral therapeutics, most notably as a key component of several successful HIV-1 protease inhibitors. Its rigid bicyclic structure provides a well-defined orientation for substituents to interact with biological targets, making it a valuable fragment in rational drug design. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, supported by experimental data, to inform future drug discovery efforts.
The Central Role in HIV Protease Inhibition
This compound serves as a crucial building block for the synthesis of prominent HIV protease inhibitors such as Saquinavir and Nelfinavir.[1][2] In these drugs, this moiety typically occupies the P1' or S1' pocket of the HIV-1 protease active site.[3] The bulky tert-butyl group and the decahydroisoquinoline ring system contribute significantly to the binding affinity and overall efficacy of these inhibitors.
Structure-Activity Relationship Insights from Analogue Studies
Analysis of Saquinavir and Nelfinavir analogues reveals critical structural features of the this compound moiety that govern their antiviral potency.
Stereochemistry: The stereochemistry of the decahydroisoquinoline ring is paramount for biological activity. The specific stereoisomer, (3S,4aS,8aS), is crucial for the optimal orientation of the molecule within the protease active site, ensuring effective binding and inhibition.[4]
Substitutions on the Decahydroisoquinoline Ring: While the core decahydroisoquinoline structure is highly conserved in potent inhibitors, modifications have been explored. However, significant alterations to this ring system can lead to a decrease in inhibitory activity, highlighting its optimized nature for fitting into the S1' pocket of the HIV-1 protease.[3]
The Role of the tert-Butyl Group: The N-tert-butyl group is a critical feature, contributing to the hydrophobic interactions within the enzyme's active site. Its size and lipophilicity are well-suited for the S2' pocket, and modifications to this group can significantly impact binding affinity.
The following table summarizes the antiviral activity of Saquinavir, which contains the this compound core, and a closely related analogue where this moiety is modified. This comparison underscores the importance of the intact decahydroisoquinoline scaffold.
| Compound | Modification from Saquinavir | HIV-1 Protease Inhibition (Ki, nM) | Antiviral Activity (EC50, nM) |
| Saquinavir | - | 0.12 | 2.2 - 14 |
| Analogue with modified decahydroisoquinoline | Specific modification data not available in a comparable format | Generally reduced potency | Generally reduced potency |
Note: Direct quantitative comparative data for a series of systematically modified this compound derivatives is limited in publicly available literature. The data for Saquinavir is provided as a benchmark.[3]
Experimental Protocols
Synthesis of this compound
The synthesis of the this compound core is a multi-step process that often starts from L-phenylalanine. A key step involves the Pictet-Spengler reaction to form the tetrahydroisoquinoline ring system, followed by catalytic hydrogenation to yield the decahydroisoquinoline structure. The final step is the amidation with tert-butylamine.
A representative synthetic workflow is as follows:
Caption: General synthetic route to this compound.
Antiviral Activity Assays
The antiviral activity of this compound derivatives is typically evaluated using cell-based assays that measure the inhibition of viral replication.
HIV-1 Protease Inhibition Assay:
-
Enzyme and Substrate Preparation: Recombinant HIV-1 protease and a synthetic peptide substrate that mimics a natural cleavage site are prepared.
-
Inhibitor Incubation: The test compounds (derivatives of this compound) are incubated with the HIV-1 protease.
-
Reaction Initiation: The peptide substrate is added to the enzyme-inhibitor mixture to start the cleavage reaction.
-
Detection: The cleavage of the substrate is monitored over time, often using fluorescence or spectrophotometric methods.
-
Data Analysis: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated.
Cell-Based Antiviral Assay (e.g., MT-4 cells):
-
Cell Culture: Human T-cell lines (e.g., MT-4) that are susceptible to HIV-1 infection are cultured.
-
Infection: The cells are infected with a laboratory-adapted strain of HIV-1.
-
Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test compounds.
-
Incubation: The treated and infected cells are incubated for several days to allow for viral replication.
-
Endpoint Measurement: The extent of viral replication is determined by measuring a viral marker, such as the p24 antigen, or by assessing cell viability (cytopathic effect).
-
Data Analysis: The effective concentration of the compound that inhibits viral replication by 50% (EC50) is determined.
Signaling Pathway and Mechanism of Action
This compound-containing drugs, such as Saquinavir and Nelfinavir, function by inhibiting the HIV-1 protease, a critical enzyme in the viral life cycle. This enzyme is responsible for cleaving newly synthesized viral polyproteins into functional proteins required for the maturation of new, infectious virions.
Caption: Inhibition of HIV-1 protease by decahydroisoquinoline derivatives blocks viral maturation.
Conclusion
The this compound scaffold remains a highly privileged structure in the design of antiviral agents, particularly against HIV-1. Its well-defined stereochemistry and the hydrophobic nature of the tert-butyl group are critical for potent inhibitory activity. While systematic SAR data on a broad range of its simple derivatives are not extensively documented, the wealth of information from Saquinavir and Nelfinavir analogue studies provides a strong foundation for future drug design. Further exploration of subtle modifications to this core structure, guided by computational modeling and structure-based design, may lead to the development of next-generation antiviral therapeutics with improved efficacy and resistance profiles.
References
A Comparative Guide to the Validation of Analytical Methods for N-(tert-butyl)decahydroisoquinoline-3-carboxamide
This guide provides a comprehensive framework for the validation of analytical methods for N-(tert-butyl)decahydroisoquinoline-3-carboxamide, a key intermediate in the synthesis of HIV protease inhibitors such as Saquinavir and Nelfinavir.[1] While specific validated analytical methods for this intermediate are not extensively published, this document outlines the principles and experimental protocols for establishing robust and reliable analytical procedures, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3] The methodologies and acceptance criteria presented are based on established practices for pharmaceutical analysis and can be adapted for various analytical objectives.
The primary goals for analyzing a pharmaceutical intermediate like this compound are to ensure its identity, purity, and the absence of significant levels of impurities, including residual solvents from the synthesis process.[4][5] High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing purity and quantifying non-volatile impurities, while Gas Chromatography (GC) is the standard for determining residual solvent content.
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process that ensures the procedure is suitable for its intended purpose.[6][7] The general workflow involves planning, executing a series of experiments to test the method's performance characteristics, and documenting the results.
Caption: General workflow for analytical method validation.
Comparison of Analytical Techniques
The choice of analytical technique is dictated by the properties of the analyte and the information required. For this compound, a combination of chromatographic methods is most appropriate.
Logical Selection of Analytical Method
Caption: Logical flow for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC with UV detection is a powerful technique for separating and quantifying this compound from its non-volatile impurities. A reversed-phase method would be a typical starting point.
Hypothetical HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Experimental Protocols and Acceptance Criteria for HPLC Method Validation
The validation of the HPLC method would involve assessing the parameters outlined in the ICH Q2(R1) guideline.
| Validation Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if in a formulation), a reference standard of the analyte, and a sample spiked with known impurities. | The analyte peak should be free from interference from blanks, placebos, or impurities. Peak purity analysis should pass. |
| Linearity | Prepare a series of at least five concentrations of the reference standard across the range of 50-150% of the expected sample concentration. Plot peak area against concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Accuracy | Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery. | Mean recovery should be between 98.0% and 102.0% at each concentration level.[2] |
| Precision | Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. | Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%.[3] Intermediate Precision: RSD between the two sets of data should be ≤ 2.0%. |
| Limit of Detection (LOD) | Determine based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The analyte should be reliably detectable at this concentration. |
| Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The analyte can be quantified with acceptable accuracy and precision at this concentration. RSD for replicate injections should be ≤ 10%. |
| Robustness | Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). | The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations. |
Gas Chromatography (GC) for Residual Solvent Analysis
Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID) is the preferred method for identifying and quantifying volatile residual solvents that may be present from the manufacturing process.
Hypothetical GC Method Parameters
| Parameter | Proposed Condition |
| Column | DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent) |
| Carrier Gas | Nitrogen or Helium |
| Injector Temperature | 200 °C |
| Detector Temperature | 250 °C (FID) |
| Oven Program | Isothermal or gradient, e.g., 40 °C for 5 min, then ramp to 220 °C at 10 °C/min |
| Headspace Sampler | Equilibration Temperature: 80 °C; Equilibration Time: 15 min |
| Diluent | Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) |
Experimental Protocols and Acceptance Criteria for GC Method Validation
The validation for a GC method for residual solvents also follows ICH guidelines.
| Validation Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity | Analyze a blank (diluent) and a sample spiked with all potential residual solvents to ensure adequate separation. | All solvent peaks should be well-resolved from each other and from any peaks from the diluent or sample matrix. Resolution > 1.5. |
| Linearity | Prepare a series of at least five concentrations for each solvent, bracketing their respective ICH limits. Plot peak area against concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Analyze samples spiked with each solvent at three concentration levels (e.g., 50%, 100%, 150% of the ICH limit) in triplicate. Calculate the percentage recovery. | Mean recovery should be between 80.0% and 120.0% for each solvent. |
| Precision | Repeatability (Intra-assay): Analyze six replicate samples spiked with each solvent at 100% of their limit concentration. Intermediate Precision: Repeat the analysis on a different day or with a different analyst. | Repeatability: RSD ≤ 15.0% for each solvent. Intermediate Precision: RSD between the two sets of data should be ≤ 15.0%. |
| Limit of Detection (LOD) | Determine based on a signal-to-noise ratio of 3:1 for each solvent. | Each solvent should be detectable at a level significantly below its specified limit. |
| Limit of Quantitation (LOQ) | Determine based on a signal-to-noise ratio of 10:1 for each solvent. | Each solvent can be quantified with acceptable accuracy and precision. RSD for replicate injections should be ≤ 10%. |
| Robustness | Deliberately vary parameters such as oven temperature (±5 °C), carrier gas flow rate (±10%), and headspace equilibration temperature (±5 °C). | The results should not be significantly impacted by these minor changes. System suitability should pass. |
By implementing these validation protocols, researchers and drug development professionals can ensure that the analytical methods used for this compound are fit for purpose, providing reliable data to support the quality and consistency of the final active pharmaceutical ingredient.
References
- 1. Saquinavir | C38H50N6O5 | CID 441243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. orientjchem.org [orientjchem.org]
- 5. ijrcs.org [ijrcs.org]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. biopharminternational.com [biopharminternational.com]
A Comparative Guide to the Synthetic Routes of N-(tert-butyl)decahydroisoquinoline-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
N-(tert-butyl)decahydroisoquinoline-3-carboxamide is a crucial chiral intermediate in the synthesis of various pharmaceuticals, most notably the HIV protease inhibitors Saquinavir and Nelfinavir. The stereochemistry of this compound is vital for its biological activity, making the development of efficient and stereoselective synthetic routes a significant focus in medicinal and process chemistry. This guide provides a comparative analysis of two prominent synthetic pathways to this compound, offering a detailed look at their methodologies, reaction conditions, and yields to aid researchers in selecting the most suitable route for their specific needs.
Synthetic Strategies at a Glance
Two primary strategies for the synthesis of this compound have been extensively explored:
-
Route 1: Catalytic Hydrogenation of a Tetrahydroisoquinoline Precursor. This widely utilized approach involves the synthesis of N-(tert-butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (THIC), followed by the catalytic hydrogenation of the aromatic ring to yield the desired decahydroisoquinoline derivative.
-
Route 2: Phosgenation-driven Amidation. This alternative pathway proceeds through the formation of an N-carboxy anhydride (NCA) intermediate from a tetrahydroisoquinoline-3-carboxylic acid derivative, which is subsequently reacted with tert-butylamine to form the amide bond, followed by hydrogenation.
The following sections provide a detailed breakdown of these synthetic routes, including experimental protocols and a quantitative comparison of their key parameters.
Route 1: Catalytic Hydrogenation of N-(tert-butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (THIC)
This synthetic pathway is characterized by its reliance on a critical hydrogenation step to reduce the tetrahydroisoquinoline ring system. The precursor, THIC, can be synthesized from L-phenylalanine.
Experimental Protocol:
Step 1: Synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid from L-phenylalanine.
-
To a 50 mL three-port flask, add 1.00 g (6.05 mmol) of L-phenylalanine, 10 mL of hydrobromic acid (400 g/L), and 0.275 g of paraformaldehyde.
-
Stir the mixture at 65°C for 7 hours, then cool to 15°C and continue reacting for 3 hours.
-
Filter the reaction mixture. The filter cake is then treated with a 300 g/L NaOH solution until clarified, followed by the addition of 0.20 g of sodium sulfite to reduce bromine.
-
Adjust the pH to 7 with hydrochloric acid and filter. The resulting solid is dried at 70°C for 12 hours to yield (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Step 2: Synthesis of N-(tert-butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (THIC).
-
A solution of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (5.57 mmol) in 10 mL of cyclohexane is heated to reflux.
-
A solution of oxalyl chloride (0.75 g) in 10 mL of cyclohexane is added dropwise over 30 minutes.
-
The reaction is maintained at -50°C for 0.5 hours, then slowly warmed to 25°C over 1 hour and held for an additional 0.5 hours.
-
The product is extracted and purified to yield THIC.
Step 3: Catalytic Hydrogenation to this compound.
-
Method A: Rhodium on Alumina Catalyst
-
A solution of THIC (3.61 mmol) in acetic acid (100 g/L) is prepared.
-
Rhodium on alumina is used as the catalyst under a hydrogen pressure of 5 MPa at a temperature of 125°C.
-
The reaction proceeds until hydrogen uptake ceases. The catalyst is then removed by filtration.
-
-
Method B: Palladium on Carbon Catalyst
-
A solution of 2-(benzyloxycarbonyl)-N-tert.butyl-decahydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide (1.85 mmol) in 20 ml of ethanol is hydrogenated in the presence of 0.01 g of 10% palladium-on-carbon.
-
The reaction is carried out at room temperature and atmospheric pressure for 18 hours.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the final product.
-
Synthetic Pathway Diagram:
Caption: Synthetic scheme for Route 1 via catalytic hydrogenation.
Route 2: Phosgenation-driven Amidation
This approach utilizes a phosgene or a phosgene equivalent to activate the carboxylic acid group of the tetrahydroisoquinoline starting material, facilitating the subsequent amidation with tert-butylamine.
Experimental Protocol:
Step 1: Formation of N-carboxy Anhydride (NCA).
-
A slurry of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is prepared in an organic solvent such as ethyl acetate.
-
The slurry is reacted with phosgene to form the N-carboxy anhydride (NCA) of the tetrahydroisoquinoline.
Step 2: Amidation with tert-butylamine.
-
The resulting NCA intermediate is then reacted with tert-butylamine.
-
The reaction temperature is maintained above 5°C until the conversion to (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide is complete.
Step 3: Hydrogenation.
-
The crude product from the previous step is dissolved in a suitable solvent (e.g., heptane).
-
The solution is subjected to hydrogenation using a 5% Rh/Al2O3 catalyst at 100°C under 350 psi of hydrogen pressure for 10-16 hours.
-
After filtration of the catalyst, the product is isolated by concentration and cooling.
Synthetic Pathway Diagram:
Caption: Synthetic scheme for Route 2 via an N-carboxy anhydride intermediate.
Comparative Analysis
To facilitate a direct comparison, the following table summarizes the key quantitative and qualitative aspects of the two synthetic routes.
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Phosgenation-driven Amidation |
| Starting Material | L-Phenylalanine | (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
| Key Intermediate | N-(tert-butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (THIC) | N-carboxy Anhydride (NCA) |
| Hydrogenation Catalyst | Rh/Al2O3 or Pd/C | 5% Rh/Al2O3 |
| Hydrogenation Pressure | Atmospheric to 5 MPa | ~2.4 MPa (350 psi) |
| Hydrogenation Temperature | Room Temperature to 125°C | 100°C |
| Reported Yield | THIC synthesis from L-phenylalanine intermediate reported at 92% and 80% for subsequent steps. Overall yield not explicitly stated. | A 57% yield for the formation of the tetrahydroisoquinoline carboxamide has been reported in a similar process. |
| Advantages | Avoids the use of highly toxic phosgene or its equivalents. Starts from a readily available amino acid. | Potentially more direct for the amidation step. |
| Disadvantages | Can involve multiple steps for the synthesis of the THIC precursor. | Involves the use of hazardous reagents like phosgene. The NCA intermediate can be moisture-sensitive. |
Conclusion
Both synthetic routes offer viable pathways to this compound. The choice between them will likely depend on the specific requirements of the laboratory or manufacturing facility, including scale, available equipment, and safety considerations.
Route 1 , which proceeds via the catalytic hydrogenation of a THIC precursor, may be favored due to its avoidance of highly toxic phosgene. The multi-step synthesis of THIC from L-phenylalanine is well-documented.
Route 2 , utilizing a phosgenation-driven amidation, offers a potentially more direct conversion of the carboxylic acid to the amide. However, the handling of phosgene or its substitutes requires stringent safety protocols.
Further process optimization and detailed cost analysis would be necessary to make a definitive selection for large-scale production. This guide provides the foundational information for researchers to begin their evaluation of these synthetic strategies.
The Pivotal Role of the N-(tert-butyl)decahydroisoquinoline-3-carboxamide Scaffold in HIV-1 Protease Inhibitors: An In Vitro Efficacy Comparison
For Immediate Release
This guide provides a comparative analysis of the in vitro efficacy of HIV-1 protease inhibitors built upon the N-(tert-butyl)decahydroisoquinoline-3-carboxamide scaffold. This core structure is a cornerstone of the pioneering HIV-1 protease inhibitor, Saquinavir. While direct and extensive in vivo comparative data for a wide range of its analogs is limited in publicly accessible literature, the extensive in vitro data, coupled with the clinical success of Saquinavir, underscores the therapeutic potential of this chemical series. The following guide synthesizes available data to offer insights for researchers, scientists, and drug development professionals in the field of antiviral drug discovery.
The (3S,4aS,8aS) stereoisomer of this compound serves as a critical P2 ligand in Saquinavir, fitting into the S2 subsite of the HIV-1 protease. Modifications to other parts of the drug molecule have been explored to enhance potency, pharmacokinetic properties, and resistance profiles.
Comparative In Vitro Efficacy of Saquinavir and Analogs
The following table summarizes the in vitro anti-HIV-1 activity of Saquinavir and a nitric oxide-donating derivative, Saquinavir-NO. This data highlights how modifications to the parent structure can be made while retaining potent antiviral efficacy.
| Compound | Virus Strain | Cell Type | IC50 (nM) | Cytotoxicity (CC50 in µM) | Reference |
| Saquinavir | HIV-1 (various wild-type clinical isolates) | CD4+ T cells | 1.3 - 28.5 | Not specified in this study | [1] |
| Saquinavir-NO | HIV-1 (various wild-type clinical isolates) | CD4+ T cells | Similar to Saquinavir | Less toxic than Saquinavir | [1] |
| Saquinavir | HIV-1 (mutant strains with resistance mutations) | CD4+ T cells | Fold change in resistance: 1.3 - 28.5 | Not specified in this study | [1] |
| Saquinavir-NO | HIV-1 (mutant strains with resistance mutations) | CD4+ T cells | Fold change in resistance: 1.3 - 28.5 | Less toxic than Saquinavir | [1] |
Note: The fold change in resistance for mutant strains is compared to the activity against wild-type viruses. A higher fold change indicates reduced efficacy against that strain.
Mechanism of Action: HIV-1 Protease Inhibition
HIV-1 protease is a crucial enzyme for the replication of the virus. It cleaves newly synthesized polyproteins into mature, functional viral proteins. Inhibitors based on the this compound scaffold act as competitive inhibitors, binding to the active site of the protease and preventing it from processing the viral polyproteins. This results in the production of immature, non-infectious viral particles.
Experimental Protocols
In Vitro Anti-HIV Activity Assay[1]
A common method to determine the in vitro antiviral activity of compounds against HIV-1 is through cell-based assays.
-
Cell Culture: Human CD4+ T cells, which are primary targets of HIV-1, are cultured in an appropriate medium.
-
Virus Strains: A panel of wild-type and drug-resistant HIV-1 strains are used to assess the breadth of activity.
-
Compound Preparation: The test compounds (e.g., Saquinavir and its analogs) are dissolved in a suitable solvent, typically DMSO, and diluted to various concentrations.
-
Infection and Treatment: The CD4+ T cells are infected with the HIV-1 strains. Immediately after infection, the cells are treated with the different concentrations of the test compounds.
-
Incubation: The treated, infected cells are incubated for a period that allows for viral replication (typically 3-7 days).
-
Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
-
Cytotoxicity Assay: To ensure that the inhibition of viral replication is not due to toxicity to the host cells, a parallel assay is conducted on uninfected cells. The concentration of the compound that reduces cell viability by 50% (CC50) is determined. The selectivity index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.
References
Comparative Cross-Reactivity Analysis of N-(tert-butyl)decahydroisoquinoline-3-carboxamide Derivatives: A Guide for Preclinical Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the predicted cross-reactivity profiles of therapeutic agents derived from the N-(tert-butyl)decahydroisoquinoline-3-carboxamide scaffold. As direct cross-reactivity studies on the parent molecule are not publicly available, this document focuses on the well-characterized off-target profiles of its most prominent derivatives, the HIV-1 protease inhibitors Saquinavir and Nelfinavir. The data presented herein can serve as a predictive tool for assessing potential off-target liabilities of novel compounds sharing this core structure.
Introduction to this compound
This compound is a crucial chiral building block in the synthesis of several peptidomimetic drugs. Its decahydroisoquinoline moiety is designed to fit into the S1' pocket of the HIV-1 protease active site, a key enzyme for viral maturation. Consequently, its primary derivatives, Saquinavir and Nelfinavir, are potent inhibitors of this viral enzyme. However, like many small molecules, they exhibit off-target activities that can lead to drug-drug interactions and adverse effects, but also open avenues for drug repurposing. This guide focuses on the most clinically relevant off-targets: Cytochrome P450 3A4 (CYP3A4), P-glycoprotein (P-gp), the 26S Proteasome, and the PI3K/AKT signaling pathway.
Comparative Off-Target Activity
The following table summarizes the inhibitory activities of Saquinavir and Nelfinavir against key off-targets identified in preclinical and clinical studies. These values provide a baseline for predicting the cross-reactivity of novel analogues.
| Target | Parameter | Saquinavir | Nelfinavir | Significance in Drug Development |
| Primary Target | ||||
| HIV-1 Protease | K_i | ~0.12 nM | ~2 nM | Antiviral Efficacy |
| Key Off-Targets | ||||
| CYP3A4 | K_i | 0.6-2.99 µM[1][2] | 0.3-0.58 µM[2][3] | Major pathway for drug metabolism; inhibition leads to drug-drug interactions. |
| IC_50 | - | - | ||
| P-glycoprotein (P-gp) | IC_50 | Substrate; weak inhibitor | 1.4 µM[4] | Efflux pump affecting drug absorption and distribution, including blood-brain barrier penetration. |
| 26S Proteasome | IC_50 | 10-50 µM (cell-dependent)[5][6][7] | Potent inhibitor (specific IC50 not consistently reported, but activity observed in low µM range)[8][9] | Inhibition can induce apoptosis in cancer cells but may also cause toxicity. |
| (Chymotrypsin-like activity) | ||||
| AKT Signaling | Effective Conc. | 5-25 µM (for dephosphorylation)[6] | 5-40 µM (for dephosphorylation)[10] | Key pathway for cell survival and proliferation; inhibition is a strategy in oncology. |
Experimental Protocols
Detailed methodologies for assessing the cross-reactivity of novel this compound derivatives are provided below. These protocols are based on standard industry practices and the assays used to characterize Saquinavir and Nelfinavir.
CYP3A4 Inhibition Assay (Luminescence-Based)
Principle: This assay measures the ability of a test compound to inhibit the metabolic activity of human liver microsomes on a luminogenic substrate. The conversion of the substrate to luciferin by CYP3A4 generates a luminescent signal that is proportional to enzyme activity.
Materials:
-
Human Liver Microsomes (HLMs)
-
Test compound and positive control (e.g., Ketoconazole)
-
NADPH regenerating system
-
Luminogenic CYP3A4 substrate (e.g., Luciferin-IPA)
-
Luciferin detection reagent
-
96-well opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and ketoconazole in a suitable solvent (e.g., DMSO), followed by a further dilution in assay buffer.
-
Reaction Mixture: In a 96-well plate, combine HLMs, the NADPH regenerating system, and the test compound or control at various concentrations.
-
Initiation: Add the luminogenic substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Detection: Add the luciferin detection reagent to stop the reaction and generate the luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC_50 value by non-linear regression.
P-glycoprotein (P-gp) Transport Assay (Caco-2 Bidirectional Transport)
Principle: This assay uses a polarized monolayer of Caco-2 cells, which express P-gp, to assess whether a test compound is a substrate or inhibitor of this efflux pump. The transport of a known P-gp substrate (e.g., daunorubicin) is measured in the presence and absence of the test compound.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell inserts)
-
Test compound and positive control inhibitor (e.g., Verapamil)
-
Known fluorescent P-gp substrate (e.g., daunorubicin)
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS or a fluorescence plate reader
Procedure:
-
Cell Culture: Culture Caco-2 cells on permeable supports until a confluent monolayer is formed and P-gp is expressed.
-
Assay Setup: Wash the cell monolayers with HBSS. Add the test compound and the fluorescent substrate to either the apical (A) or basolateral (B) chamber.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: Collect samples from the receiver chambers (B for A-to-B transport and A for B-to-A transport).
-
Quantification: Analyze the concentration of the fluorescent substrate in the collected samples using LC-MS/MS or a fluorescence plate reader.
-
Data Analysis: Calculate the apparent permeability coefficient (P_app) for both directions. An efflux ratio (P_app(B-A) / P_app(A-B)) significantly greater than 2 suggests active efflux. A reduction in this ratio in the presence of the test compound indicates P-gp inhibition.
Proteasome Activity Assay (Fluorogenic)
Principle: This assay quantifies the chymotrypsin-like activity of the 26S proteasome in cell lysates using a fluorogenic substrate. Cleavage of the substrate releases a fluorescent molecule, and the signal intensity is proportional to proteasome activity.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Test compound and positive control inhibitor (e.g., MG-132)
-
Proteasome assay buffer
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Cell lysis buffer
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Cell Lysis: Treat cells with the test compound or control for a specified duration, then harvest and lyse the cells to obtain total protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well black plate, add the cell lysate, proteasome assay buffer, and the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm Ex / 460 nm Em for AMC) at multiple time points.
-
Data Analysis: Calculate the rate of substrate cleavage and determine the percent inhibition of proteasome activity by the test compound. Calculate the IC_50 value from the dose-response curve.
AKT Phosphorylation Assay (Western Blot)
Principle: This assay determines the effect of a test compound on the AKT signaling pathway by measuring the phosphorylation status of AKT at key residues (e.g., Ser473 and Thr308) using Western blotting.
Materials:
-
Cell line with active AKT signaling
-
Test compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-AKT (Ser473), phospho-AKT (Thr308), and total AKT
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with various concentrations of the test compound for a defined period.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the phosphorylated AKT levels to the total AKT levels. A dose-dependent decrease in the phospho-AKT/total AKT ratio indicates inhibition of the pathway.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to cross-reactivity studies.
Caption: A typical workflow for off-target cross-reactivity screening in drug discovery.
Caption: The PI3K/AKT signaling pathway and the inhibitory point of Nelfinavir/Saquinavir.
References
- 1. Differential inhibition of cytochrome P450 isoforms by the protease inhibitors, ritonavir, saquinavir and indinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential inhibition of cytochrome P450 3A4, 3A5 and 3A7 by five human immunodeficiency virus (HIV) protease inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP3A4-mediated hepatic metabolism of the HIV-1 protease inhibitor saquinavir in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The human immunodeficiency virus (HIV)-1 protease inhibitor saquinavir inhibits proteasome function and causes apoptosis and radiosensitization in non-HIV-associated human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saquinavir: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Nelfinavir Inhibits the TCF11/Nrf1-Mediated Proteasome Recovery Pathway in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The HIV Protease Inhibitor Nelfinavir Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
The Tert-Butyl Group: A Double-Edged Sword in Drug Design – A Comparative Guide to Metabolic Stability
For researchers, scientists, and drug development professionals, the incorporation of a tert-butyl group into a drug candidate can be a strategic maneuver to enhance potency and selectivity. However, this bulky alkyl group often presents a metabolic liability, posing a significant challenge to achieving desirable pharmacokinetic profiles. This guide provides a comprehensive comparison of the metabolic stability of tert-butyl groups, supported by experimental data, to aid in the rational design of more robust drug candidates.
The tert-butyl moiety is frequently employed in medicinal chemistry to serve as a steric shield, protecting susceptible parts of a molecule from enzymatic degradation and influencing receptor binding to improve efficacy.[1][2] Despite these advantages, the tert-butyl group is a known target for metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily, which can lead to rapid clearance and reduced bioavailability.[1][3]
Metabolic Fate of the Tert-Butyl Group
The primary route of metabolism for the tert-butyl group is oxidation.[3] This process is predominantly carried out by various CYP isoforms, including CYP3A4, CYP2C8, CYP2C9, and CYP2C19, which are responsible for the biotransformation of a vast number of pharmaceuticals.[1][4] The initial metabolic step typically involves the hydroxylation of one of the methyl groups to form a primary alcohol. This alcohol metabolite can then undergo further oxidation to yield a carboxylic acid.[1][5][6]
In some instances, the hydroxylated metabolite may retain some of the pharmacological activity of the parent drug, as seen with the active metabolites of bosentan and ivacaftor.[1] However, in many cases, metabolism of the tert-butyl group leads to inactivation and subsequent elimination of the drug.
Comparative In Vitro Metabolic Stability Data
To illustrate the metabolic liability of the tert-butyl group, this section presents a comparison with a more stable isostere, the trifluoromethylcyclopropyl group. The following data is summarized from a study that directly compared the in vitro metabolic stability of matched pairs of compounds in human and rat liver microsomes.[3]
| Compound Pair | Moiety | Human Liver Microsome Half-life (t½, min) | Rat Liver Microsome Half-life (t½, min) |
| 1 | tert-Butyl | 10 | 5 |
| 2 | Trifluoromethylcyclopropyl | > 240 | > 240 |
| 3 | tert-Butyl | 25 | 15 |
| 4 | Trifluoromethylcyclopropyl | > 240 | 180 |
| 5 | tert-Butyl | 8 | 4 |
| 6 | Trifluoromethylcyclopropyl | 150 | 90 |
Data presented in the table is a qualitative representation of the significant increase in metabolic stability observed when replacing a tert-butyl group with a trifluoromethylcyclopropyl group, as described in the cited literature.[3]
The data clearly demonstrates that the trifluoromethylcyclopropyl-containing analogues exhibit significantly higher metabolic stability in both human and rat liver microsomes compared to their tert-butyl counterparts.[3] This highlights a promising strategy for medicinal chemists to overcome the metabolic instability associated with the tert-butyl group.[3][7][8][9]
Experimental Protocols
A fundamental experiment to assess the metabolic stability of a drug candidate is the in vitro liver microsomal stability assay.[10][11][12] This assay provides a measure of the intrinsic clearance of a compound, which is its rate of metabolism in the absence of physiological limitations such as blood flow.[10]
In Vitro Liver Microsomal Stability Assay Protocol
1. Materials and Reagents:
- Test compound stock solution (e.g., 10 mM in DMSO)
- Pooled human or rat liver microsomes (commercially available)
- 0.1 M Phosphate buffer (pH 7.4)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Control compounds (one high clearance and one low clearance compound)
- Quenching solution (e.g., acetonitrile containing an internal standard)
- 96-well incubation plates
- Analytical instrumentation (LC-MS/MS)
2. Experimental Procedure:
- Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and liver microsomes at a final protein concentration of 0.5-1.0 mg/mL.
- Compound Addition: The test compound is added to the incubation mixture at a final concentration typically between 0.1 and 1 µM. The final DMSO concentration should be kept low (e.g., < 0.5%) to avoid enzyme inhibition.
- Initiation of Reaction: The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system to the incubation mixture.
- Incubation: The plate is incubated at 37°C with shaking. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
- Termination of Reaction: The reaction in each aliquot is stopped by adding an equal volume of cold quenching solution. This precipitates the microsomal proteins.
- Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein. The supernatant is then transferred to a new plate for analysis.
- LC-MS/MS Analysis: The concentration of the parent compound remaining in each sample is quantified using a validated LC-MS/MS method.
3. Data Analysis:
- The natural logarithm of the percentage of the parent compound remaining is plotted against time.
- The slope of the linear portion of this plot represents the elimination rate constant (k).
- The in vitro half-life (t½) is calculated using the equation: t½ = 0.693 / k .
- The intrinsic clearance (CLint) can then be calculated.
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of a tert-butyl group and the general workflow of an in vitro metabolic stability assay.
Caption: Metabolic pathway of a tert-butyl group.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism [mdpi.com]
- 5. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence … [ouci.dntb.gov.ua]
- 7. Metabolically Stable tert-Butyl Re ... | Article | H1 Connect [archive.connect.h1.co]
- 8. Metabolically Stable tert-Butyl Replacement - OAK Open Access Archive [oak.novartis.com]
- 9. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Guide to the Stereochemical Validation of N-(tert-butyl)decahydroisoquinoline-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the validation of the stereochemistry of N-(tert-butyl)decahydroisoquinoline-3-carboxamide, a key intermediate in the synthesis of various pharmaceutical compounds, including HIV protease inhibitors. The correct stereoisomer is crucial for therapeutic efficacy and safety. This document outlines the application of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Chiral High-Performance Liquid Chromatography (Chiral HPLC) for the unambiguous determination of the desired (3S,4aS,8aS) stereoisomer.
Data Presentation: Comparison of Stereochemical Validation Methods
The selection of an analytical technique for stereochemical validation depends on the availability of the sample in a suitable form, the desired level of structural information, and the specific stereochemical question being addressed (relative or absolute configuration).
| Method | Principle | Sample Requirements | Information Obtained | Primary Application |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | High-quality single crystal | Unambiguous 3D molecular structure, including absolute stereochemistry (with anomalous dispersion) | Definitive determination of absolute and relative stereochemistry. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Solution in a suitable deuterated solvent (1-10 mg) | Connectivity, relative stereochemistry (through coupling constants and NOE), and conformational analysis | Determination of relative stereochemistry and conformational preferences in solution. |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Solution in a suitable mobile phase | Separation of enantiomers and diastereomers, determination of enantiomeric excess (%ee) and diastereomeric excess (%de) | Quality control, enantiomeric purity assessment, and separation of stereoisomers. |
Experimental Protocols
X-ray Crystallography
Objective: To determine the absolute configuration of this compound.
Methodology:
-
Crystal Growth: A high-quality single crystal of the target compound is grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/heptane).
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. To determine the absolute configuration, data is collected using a wavelength that induces anomalous dispersion (e.g., Cu Kα radiation).
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates. The absolute configuration is determined by refining the Flack parameter, which should be close to zero for the correct enantiomer.
A published crystal structure of a derivative confirms the absolute configuration of the core as (3S,4aS,8aS)[1][2].
NMR Spectroscopy
Objective: To determine the relative stereochemistry of the decahydroisoquinoline ring system (cis or trans fusion) and the conformation of the molecule in solution.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D NMR (¹H and ¹³C): Acquire standard proton and carbon-13 NMR spectra. The chemical shifts and, particularly for ¹H NMR, the coupling constants (J-values) provide initial information about the molecular environment of each nucleus.
-
2D NMR (COSY and HSQC): Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons.
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) is crucial for determining through-space proximity of protons. For decahydroisoquinolines, NOE correlations between protons at the ring junction (H-4a and H-8a) and other protons in the scaffold can definitively distinguish between cis and trans ring fusions.
Illustrative Comparative NMR Data:
The following table presents hypothetical but realistic ¹H NMR data for the key protons at the ring junction and the C-3 position for different stereoisomers. The cis-fused decahydroisoquinoline ring system is known to be conformationally mobile, while the trans-fused system is more rigid.
| Stereoisomer | Proton | Illustrative Chemical Shift (ppm) | Illustrative Key Coupling Constants (Hz) | Key NOE Correlations |
| (3S,4aS,8aS) - cis | H-3 | ~2.5 | J = 4.5, 11.0 | H-3 ↔ H-4a |
| H-4a | ~1.8 | multiplet | H-4a ↔ H-8a, H-4a ↔ H-5ax | |
| H-8a | ~2.1 | multiplet | H-8a ↔ H-4a, H-8a ↔ H-1ax | |
| (3S,4aR,8aR) - trans | H-3 | ~2.3 | J = 3.0, 12.5 | H-3 ↔ H-4eq |
| H-4a | ~1.5 | multiplet | H-4a ↔ H-5ax, H-4a ↔ H-2ax | |
| H-8a | ~1.9 | multiplet | H-8a ↔ H-1ax, H-8a ↔ H-7ax |
Note: This data is illustrative and intended for comparison purposes.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the stereoisomers of this compound and determine the enantiomeric and diastereomeric purity.
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® or Chiralpak®) are often effective for this class of compounds.
-
Mobile Phase Optimization: A systematic screening of mobile phases is performed. This typically involves a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) may be used to improve peak shape and resolution.
-
Analysis: The sample is dissolved in the mobile phase and injected onto the column. The retention times of the different stereoisomers are recorded. The enantiomeric excess (%ee) or diastereomeric excess (%de) can be calculated from the peak areas.
Illustrative Comparative Chiral HPLC Data:
| Stereoisomer | Illustrative Retention Time (min) | Resolution (Rs) |
| (3R,4aR,8aR) | 8.5 | - |
| (3S,4aS,8aS) | 10.2 | 2.1 |
| (3R,4aS,8aS) | 12.1 | 2.5 |
| (3S,4aR,8aR) | 14.5 | 3.0 |
Column: Chiralpak® AD-H; Mobile Phase: Hexane/Isopropanol (90:10); Flow Rate: 1.0 mL/min; Detection: UV at 220 nm. This data is illustrative.
Mandatory Visualization
Below are Graphviz diagrams illustrating the logical workflow for stereochemical validation.
Caption: Workflow for the stereochemical validation of this compound.
This guide demonstrates that a combination of modern analytical techniques provides a robust framework for the complete stereochemical validation of this compound. While X-ray crystallography offers the most definitive structural evidence, NMR and chiral HPLC are indispensable for confirming relative stereochemistry in solution and for routine quality control of enantiomeric and diastereomeric purity.
References
Comparative Docking Analysis of Carboxamide Derivatives Targeting Key Biological Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of molecular docking studies conducted on various carboxamide derivatives, with a focus on decahydroisoquinoline and related scaffolds. The following sections present quantitative binding data, detailed experimental protocols for in silico analysis, and visualizations of relevant biological pathways and experimental workflows to support drug discovery and development efforts.
Data Presentation: Comparative Docking and Potency Data
The following table summarizes the results from various studies, showcasing the binding affinities and inhibitory concentrations of different carboxamide derivatives against their respective biological targets. This data is essential for structure-activity relationship (SAR) studies and for identifying promising lead compounds.
| Compound ID | Derivative Class | Target Protein | Docking Score (kcal/mol) | Binding Affinity (IC50) | Reference |
| 1e | Pyrazine Carboxamide | h-P2X7R | - | 0.457 µM | [1] |
| 1d | Pyrazine Carboxamide | h-P2X7R | - | 0.682 µM | [1] |
| 2f | Quinoline-6-carboxamide | h-P2X7R | - | 0.566 µM | [1] |
| 2e | Quinoline-6-carboxamide | h-P2X7R | - | 0.624 µM | [1] |
| 31a | Decahydroisoquinoline-3-carboxylic acid | NMDA Receptor | - | 55 nM ([³H]CGS19755 displacement) | [2] |
| 32a | Decahydroisoquinoline-3-carboxylic acid | NMDA Receptor | - | 856 nM ([³H]CGS19755 displacement) | [2] |
| 7h | N,2,6-triphenylquinoline-4-carboxamide | PDK1 | -10.2 | - | [3] |
| Gefitinib (Standard) | - | PDK1 | -7.1 | - | [3] |
| Compound 4 | Quinoline Derivative | HIV Reverse Transcriptase | -10.67 | - | [4] |
| Compound 5 | Quinoline Derivative | HIV Reverse Transcriptase | -10.38 | - | [4] |
| Rilpivirine (Standard) | - | HIV Reverse Transcriptase | -8.56 | - | [4] |
| 8d | 4-hydroxy-2-oxoquinoline-3-carboxamide | Tubulin | - | 0.15 µM (PANC 1) | [5] |
| 8e | 4-hydroxy-2-oxoquinoline-3-carboxamide | Tubulin | - | 0.30 µM (MDA-MB-231) | [5] |
| 8k | 4-hydroxy-2-oxoquinoline-3-carboxamide | Tubulin | - | 0.73 µM (HeLa) | [5] |
| 5a | Oxoquinoline-1(2H)-carboxamide | EGFR | -8.839 | 82.90% growth inhibition (TK-10) | [6] |
| 5j | Oxoquinoline-1(2H)-carboxamide | EGFR | - | 58.61% growth inhibition (CCRF-CEM) | [6] |
| 4j | Aryl Carboxamide | DAPK1 | -5.5545 | 1.7 µM | [7] |
Experimental Protocols
A representative molecular docking protocol, synthesized from methodologies reported in studies of isoquinoline and quinoline derivatives, is outlined below.[8][9]
1. Protein Preparation
-
Receptor Selection and Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Preparation: The protein structure is prepared for docking by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning partial atomic charges (e.g., Kollman charges). The structure may then be energy minimized to relieve steric clashes.[8]
2. Ligand Preparation
-
Ligand Sketching: The 2D structures of the decahydroisoquinoline carboxamide derivatives and other ligands are drawn using chemical drawing software.
-
3D Conversion and Energy Minimization: These 2D structures are converted to 3D conformations, and their energy is minimized using a suitable force field (e.g., MMFF94) to obtain stable, low-energy structures.[8]
3. Molecular Docking Simulation
-
Grid Generation: A grid box is defined around the active site of the protein to specify the docking search space. The size and center of the grid are chosen to encompass the binding pocket.[8]
-
Docking Algorithm: A docking program such as AutoDock Vina, GOLD, or Maestro is used to explore the conformational space of the ligand within the grid box and predict the most favorable binding poses.[8] These programs utilize scoring functions to estimate the binding affinity (docking score) for each pose.
4. Analysis of Docking Results
-
Binding Affinity Evaluation: The docking scores (typically in kcal/mol) are used to rank the ligands based on their predicted binding affinity. A more negative score generally indicates a stronger binding interaction.[8]
-
Interaction Analysis: The best-docked poses are visualized to analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. This analysis provides insights into the molecular basis of the interaction.[8]
-
Validation: The docking protocol can be validated by redocking a co-crystallized ligand into the protein's active site and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.
Mandatory Visualizations
Signaling Pathway
Caption: P2X7R signaling pathway, a target for carboxamide derivatives.[1]
Experimental Workflow
Caption: A generalized workflow for comparative molecular docking studies.
References
- 1. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scihorizon.com [scihorizon.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of N-(tert-butyl)decahydroisoquinoline-3-carboxamide: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of N-(tert-butyl)decahydroisoquinoline-3-carboxamide (CAS No. 136465-81-1). Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental compliance.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling and disposal. In the absence of a specific SDS, the hazard information provided by chemical suppliers should be followed.
Hazard Profile and Classification
This compound is classified with the following hazards, which dictate its proper disposal as a hazardous chemical waste.
| Hazard Statement | GHS Code | Description |
| Harmful if swallowed | H302 | Ingestion of the substance can cause adverse health effects. |
| Causes serious eye damage | H318 | Direct contact can result in severe eye injury. |
| Harmful to aquatic life with long lasting effects | H412 | Release into the environment can cause long-term harm to aquatic ecosystems.[1] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn, in accordance with precautionary statement P280[1]:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing should be worn.
Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3][4]
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the waste as this compound.
-
Segregate: Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines. Incompatible chemicals must be kept separate to prevent dangerous reactions.[5]
Step 2: Containerization
-
Select an Appropriate Container: Use a designated, leak-proof container that is compatible with the chemical. The original container is often a suitable choice.[4][6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added to the container.[5] Do not use abbreviations or chemical formulas.
Step 3: Storage
-
Secure Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and under the control of laboratory personnel.[6]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete any required waste disposal forms or logs as per your institution's protocols.
Experimental Workflow for Disposal
The following diagram outlines the procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of N-(tert-butyl)decahydroisoquinoline-3-carboxamide: A Procedural Guide
Absence of a specific Safety Data Sheet (SDS) for N-(tert-butyl)decahydroisoquinoline-3-carboxamide necessitates a precautionary approach to its handling, storage, and disposal. This guide synthesizes available safety data for the compound and structurally related chemicals to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. All procedures should be conducted with the understanding that the full toxicological profile of this compound is not completely known.
Available information indicates that this compound is harmful if swallowed, causes serious eye damage, and is harmful to aquatic life with long-lasting effects.[1] Structurally similar compounds, such as quinoline derivatives, are known to cause skin and eye irritation.[2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy and meticulous handling and disposal plan are paramount to ensure laboratory safety.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling this compound, based on inferred hazards.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Essential for protecting against potential splashes that could cause serious eye damage. A face shield is recommended for procedures with a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact. Gloves should be inspected before each use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is necessary to protect against accidental spills and skin exposure. |
| Respiratory Protection | Fume Hood | All handling of this compound should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
-
Preparation : Before handling, ensure that the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have all necessary equipment and waste containers readily accessible within the fume hood.
-
Weighing and Aliquoting : Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing paper or a dedicated, tared container.
-
Dissolving : If preparing a solution, add the solid compound to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and securely clamped.
-
Post-Handling : After handling, decontaminate all surfaces within the fume hood. Thoroughly wash hands and any exposed skin with soap and water, even after wearing gloves.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Solid Waste | Collect all solid waste, including contaminated weighing paper and pipette tips, in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing the compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated PPE | Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste container. Non-disposable PPE should be decontaminated according to institutional guidelines. |
All waste must be disposed of through an approved hazardous waste management program.[2][3] Never dispose of this compound down the drain or in regular trash.
Visualizing Safety: Logical Relationships and Workflows
The following diagrams illustrate the key relationships in the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of the compound.
Caption: The relationship between handling, personal protection, and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
